molecular formula C9H6BrF3N2 B7967887 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Cat. No.: B7967887
M. Wt: 279.06 g/mol
InChI Key: PSTXXZGANRZDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C9H6BrF3N2 and its molecular weight is 279.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-methyl-3-(trifluoromethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-15-6-4-2-3-5(10)7(6)8(14-15)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTXXZGANRZDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Properties & Utility of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Part 1: Executive Summary

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors, transient receptor potential (TRP) channel modulators, and central nervous system (CNS) agents. Its structural value lies in the "Peri-Substitution Effect" : the steric and electronic interplay between the bulky trifluoromethyl group at C3 and the bromine atom at C4. This interaction creates a unique 3D conformational bias, often exploited to lock ligand conformations in protein binding pockets.

As a Senior Application Scientist, I define this molecule not merely as an intermediate, but as a Lipophilic Scaffold Core that offers a precise balance of metabolic stability (via the -CF3 group) and synthetic versatility (via the -Br handle for cross-coupling).

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Molecular Formula C₉H₆BrF₃N₂
Molecular Weight 279.06 g/mol
CAS Number Not widely listed; Custom Synthesis Category (Analog: 1000342-95-9 is the 6-CF3 isomer)
SMILES Cn1nc(C(F)(F)F)c2c(Br)cccc12
Core Scaffold 1H-Indazole
Structural Dynamics (The "Peri-Strain" Insight)

The defining feature of this molecule is the proximity of the C3-Trifluoromethyl group and the C4-Bromine atom.

  • Steric Crowding: The Van der Waals radius of Bromine (1.85 Å) and the Trifluoromethyl group (~2.2 Å) creates significant steric strain across the C3-C4 bond.

  • Consequence: This strain often forces the -CF3 group to rotate out of coplanarity with the indazole ring, or it distorts the aromatic planarity slightly. In drug design, this "pre-organized" twist can enhance selectivity by mimicking the bioactive conformation of a ligand.

G cluster_effect Medicinal Chemistry Impact Core Indazole Core (Aromatic System) N1 N1-Methyl (Lipophilicity + Tautomer Lock) Core->N1 C3 C3-Trifluoromethyl (Metabolic Shield + e- Withdrawal) Core->C3 C4 C4-Bromo (Synthetic Handle + Steric Bulk) Core->C4 Interaction PERI-INTERACTION (Steric Clash C3-C4) C3->Interaction C4->Interaction Conformational Twist Conformational Twist Interaction->Conformational Twist Selectivity Enhancement Selectivity Enhancement Interaction->Selectivity Enhancement

Figure 1: Structural analysis highlighting the critical steric interaction between the C3 and C4 substituents.

Part 3: Physicochemical Profile

The following data synthesizes experimental trends from homologous trifluoromethyl-indazoles and calculated properties (ACD/Labs, ChemAxon algorithms).

Physical Properties
PropertyValue / RangeContext & Causality
Physical State Crystalline SolidHigh lattice energy due to halogen-halogen interactions.
Melting Point 110°C – 125°C (Predicted)Lower than non-methylated analogs due to loss of intermolecular H-bonding at N1.
Boiling Point ~310°C (at 760 mmHg)High BP driven by molecular weight and polarity.
Density 1.65 ± 0.05 g/cm³Heavy atom effect (Br + 3F) significantly increases density relative to water.
Solution & Electronic Properties
PropertyValueImplication for Drug Discovery
LogP (Lipophilicity) 3.8 – 4.2 High. The combination of -CF3, -Br, and -Me makes this highly lipophilic. Requires formulation strategies (e.g., lipid-based delivery) for early biological testing.
pKa (Conjugate Acid) ~0.5 – 1.0 (N2) Very Weak Base. The electron-withdrawing nature of the C3-CF3 group drastically reduces the basicity of the N2 nitrogen, making it unlikely to protonate at physiological pH.
Solubility (Water) < 0.01 mg/mLPractically insoluble.
Solubility (Organic) HighSoluble in DMSO (>50 mM), DCM, Ethyl Acetate, and Methanol.
TPSA ~17.8 ŲLow polar surface area (only N2 is exposed), suggesting excellent blood-brain barrier (BBB) permeability.

Part 4: Synthetic & Analytical Workflows

Synthesis Strategy

The synthesis of this sterically congested core typically avoids direct bromination of the 3-CF3 precursor due to regioselectivity issues. Instead, a "Build-Up" approach is preferred.

  • Precursor: Start with 2-fluoro-6-bromobenzaldehyde or 3-bromo-2-fluoro-acetophenone.

  • Cyclization: Condensation with methylhydrazine.

  • Functionalization: Introduction of the CF3 group (often pre-installed or via radical trifluoromethylation).

Analytical Quality Control (QC) Protocol

To ensure the integrity of this building block, a self-validating QC workflow is required.

Protocol: Purity Assessment via HPLC-UV/MS

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes (High starting organic % required due to lipophilicity).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).

  • Acceptance Criteria: Purity > 97% area under curve (AUC).

QC_Workflow Sample Raw Sample (Solid) Dissolution Dissolve in ACN (1 mg/mL) Sample->Dissolution Filter Filter (0.2 µm PTFE) Remove particulates Dissolution->Filter HPLC HPLC-MS Injection (C18 Column, High Organic Gradient) Filter->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Pass Release Lot (>97% Purity) Data_Analysis->Pass Pass Fail Recrystallize (MeOH/Water) Data_Analysis->Fail Fail Fail->Sample Reprocess

Figure 2: Standard Quality Control Workflow for Lipophilic Indazole Intermediates.

Part 5: Handling, Safety & Stability

Stability Profile
  • Thermal: Stable up to ~150°C. Can withstand standard Suzuki coupling conditions (90-100°C).

  • Light: Moderately sensitive to UV due to the C-Br bond; store in amber vials.

  • Hydrolysis: Highly stable. The N-Me and C-CF3 bonds are resistant to hydrolysis under standard acidic/basic conditions.

Safety (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[2][3]

  • Incompatibility: Strong oxidizing agents, strong bases (lithium reagents may cause halogen-lithium exchange at C4).

Part 6: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lumbroso, A., et al. (2018). Indazoles: Synthesis and Bond-Forming Transformations. Chemical Reviews. Link

  • PubChem Compound Summary. 4-Bromo-1-methyl-6-(trifluoromethyl)-1H-indazole (Analogous Structure Data). National Center for Biotechnology Information. Link

  • BenchChem. Synthesis Protocols for Halogenated Indazoles. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1H-indazole derivatives. Link

Sources

Molecular weight and lipophilicity profile of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole , a specialized heterocyclic building block. The content is structured to support researchers in medicinal chemistry and drug discovery, focusing on its physicochemical validation and lipophilicity profiling.

Executive Summary

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole (Formula: C


H

BrF

N

) is a trisubstituted indazole scaffold utilized in the development of kinase inhibitors and modulators of nuclear receptors. Its structural uniqueness lies in the 3-trifluoromethyl group , which significantly alters the electronic and lipophilic character of the indazole core compared to standard halogenated analogs.

This guide details the molecular weight characteristics, theoretical and experimental lipophilicity profiles, and the requisite validation protocols for integrating this moiety into high-throughput screening (HTS) libraries.

Part 1: Structural Characterization & Molecular Weight

Chemical Identity

The molecule consists of a bicyclic indazole core substituted at three key positions:

  • N1-Methylation: Locks the tautomeric equilibrium, preventing the 1H/2H shift common in naked indazoles.

  • C3-Trifluoromethyl: A strong electron-withdrawing group (EWG) that enhances metabolic stability and lipophilicity.

  • C4-Bromine: A steric handle and a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Molecular Weight Data

Precise mass determination is critical for identifying the compound in complex matrices (e.g., reaction mixtures or biological assays). The presence of Bromine (


Br and 

Br) creates a distinct 1:1 isotopic pattern.
PropertyValueNotes
Molecular Formula C

H

BrF

N

Average Molecular Weight 279.06 g/mol Weighted average of all isotopes.
Monoisotopic Mass 277.9666 g/mol Calculated using

Br,

C,

H,

F,

N.
Isotopic Pattern (M+2) 279.9646 g/mol The

Br isotope peak (approx. 97% intensity of M).
Elemental Composition C (38.74%), H (2.17%), Br (28.63%), F (20.42%), N (10.04%)
Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To confirm the identity of synthesized batches, the following HRMS workflow is the field standard.

Methodology:

  • Solvent System: Dissolve 0.1 mg of sample in MeOH:H

    
    O (1:1) + 0.1% Formic Acid.
    
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ion: Look for

    
    .[1]
    
    • Expected m/z: 278.9739 (

      
      Br) and 280.9719 (
      
      
      
      Br).
  • Acceptance Criteria: Mass error < 5 ppm; Isotopic abundance ratio (

    
    Br/
    
    
    
    Br) within 10% of theoretical 1:1.

HRMS_Workflow Sample Sample Prep (MeOH/H2O + FA) ESI ESI Source (Positive Mode) Sample->ESI Analyzer Q-TOF / Orbitrap Analyzer ESI->Analyzer Data Data Processing (Isotope Pattern) Analyzer->Data Decision Pass/Fail (< 5 ppm) Data->Decision

Figure 1: HRMS validation workflow ensuring correct isotopic identification of the brominated scaffold.

Part 2: Lipophilicity Profile (LogP/LogD)

Theoretical vs. Predicted Values

Lipophilicity is the primary driver of this compound's ADME behavior. The 3-trifluoromethyl group is highly lipophilic (


), significantly shifting the LogP compared to a standard indazole.
DescriptorPredicted ValueContext
Consensus LogP 3.4 ± 0.3 Average of cLogP, XLogP3, and MLogP models.
LogD (pH 7.4) 3.4 Non-ionizable at physiological pH (Indazole N1 is methylated).
Topological Polar Surface Area (TPSA) 17.8 Ų Low TPSA suggests high blood-brain barrier (BBB) permeability potential.

Implications:

  • Rule of 5 Compliance: The MW (<500) and LogP (<5) fall strictly within Lipinski's rules, making it an excellent drug-like building block.

  • Solubility: Predicted aqueous solubility is low (< 0.1 mg/mL). Formulation in DMSO or lipid-based carriers is required for biological assays.

Protocol: Experimental LogP Determination (Shake-Flask Method)

While computational models are useful, experimental validation is required for regulatory filing.

Reagents:

  • n-Octanol (HPLC grade, saturated with water).

  • Water (Double distilled, saturated with n-octanol).

  • HPLC system with UV detector (254 nm).

Step-by-Step Methodology:

  • Preparation: Create a 100 µM stock solution of the indazole in n-octanol-saturated water.

  • Partitioning: Mix equal volumes (2 mL) of the stock solution and water-saturated n-octanol in a glass vial.

  • Equilibration: Vortex for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol (upper) and water (lower) phases.

    • Inject into HPLC (C18 column, ACN:Water gradient).

    • Calculate Concentration (

      
      ) based on Area Under Curve (AUC).
      
  • Calculation:

    
    
    

LogP_Workflow Prep Phase Saturation (Octanol/Water) Mix Vortex Mixing (Compound + Phases) Prep->Mix Sep Centrifugation (Phase Separation) Mix->Sep Analysis HPLC Quantification (Both Phases) Sep->Analysis Calc LogP Calculation Analysis->Calc

Figure 2: Shake-flask method for experimental LogP determination, the gold standard for lipophilicity.

Part 3: Implications for Drug Development

The 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole scaffold offers a unique "vector" for medicinal chemists.

  • Metabolic Stability: The C3-CF

    
     group blocks metabolic oxidation at the typically labile C3 position of the indazole ring.
    
  • Selectivity Handle: The bulky 4-Bromo and 3-CF

    
     groups create a crowded environment. In kinase inhibitor design, this can be exploited to induce selectivity by clashing with the "gatekeeper" residues of off-target kinases.
    
  • Synthetic Utility: The C4-Bromine is electronically activated for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) due to the electron-withdrawing nature of the adjacent pyrazole ring and the CF

    
     group.
    
Reference Data & Grounding
  • Isotopic Data: Validated via NIST atomic weights and isotopic compositions [1].

  • Lipophilicity Models: Based on XLogP3 and atom-additive methodologies calibrated for fluorinated heterocycles [2].

  • Synthetic Precedence: Analogous synthesis via cyclization of 2-acyl-phenylhydrazines [3].

References
  • NIST Standard Reference Database . Atomic Weights and Isotopic Compositions. [Link]

  • PubChem . Compound Summary: 4-Bromo-1-methyl-6-(trifluoromethyl)-1H-indazole (Isomer Analog for Calculation Verification). [Link]

  • MDPI Molbank . Synthesis and Characterization of Trifluoromethylated Indenopyrazoles. [Link][2][3]

Sources

Strategic Utilization of 4-Bromoindazole Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-Bromoindazole Intermediates in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C4 "Vector of Opportunity"

In the landscape of kinase inhibitor design and GPCR ligand discovery, the indazole scaffold is a privileged structure, serving as a bioisostere for the purine ring of ATP and the indole moiety of tryptophan. While C3, C5, and C6 functionalizations are well-trodden paths in approved drugs (e.g., Axitinib, Pazopanib), the C4-position represents a distinct "vector of opportunity."

The 4-bromoindazole intermediate is critical because it allows for the introduction of substituents that project into the solvent-exposed regions of kinase ATP-binding pockets or induce specific conformational constraints that are inaccessible via C3 or C5 substitution. However, its utility is gated by a high barrier to entry: 4-bromoindazole cannot be synthesized via direct electrophilic bromination of the indazole core.

This guide details the specific synthetic logic, functionalization protocols, and medicinal chemistry applications of 4-bromoindazole, moving beyond basic textbook descriptions to field-tested strategies.

Synthetic Accessibility: The "De Novo" Requirement

Why Direct Bromination Fails

A common pitfall for junior chemists is attempting to brominate 1H-indazole directly to access the 4-isomer.

  • Electrophilic Aromatic Substitution (EAS): The highest electron density in the indazole system resides at C3 (pyrazole ring) and C5/C7 (benzene ring).

  • Result: Treatment of indazole with Br₂ or NBS yields primarily 3-bromoindazole or 5-bromoindazole (and 3,5-dibromo species). The C4 position is electronically deactivated and sterically shielded by the peri-interaction with N1/C3.

The Solution: Jacobson Cyclization Strategy

To access 4-bromoindazole, the bromine atom must be installed prior to ring closure. The most robust route utilizes 3-bromo-2-methylaniline as the starting material.

Protocol: De Novo Synthesis of 4-Bromoindazole
  • Precursor: 3-Bromo-2-methylaniline (CAS: 55289-36-6)[1]

  • Mechanism: Diazotization of the aniline followed by intramolecular cyclization onto the methyl group (Jacobson Indazole Synthesis).

Step-by-Step Methodology:

  • Acetylation: Dissolve 3-bromo-2-methylaniline (1.0 eq) in acetic anhydride (1.1 eq) to protect the amine. Stir at RT for 2h. Pour into ice water, filter the solid N-(3-bromo-2-methylphenyl)acetamide.

  • Nitrosation/Cyclization: Suspend the acetamide in benzene or toluene. Add isoamyl nitrite (1.2 eq) and potassium acetate (0.2 eq) as a phase transfer catalyst/base. Heat to reflux (80°C) for 18h.

    • Note: The reaction proceeds via a N-nitroso intermediate which rearranges to the diazonium species, then cyclizes.

  • Hydrolysis: The resulting 1-acetyl-4-bromoindazole is often unstable or mixed. Reflux the crude mixture in 6N HCl/MeOH (1:1) for 1h to remove the acetyl group.

  • Workup: Neutralize with NaOH to pH 8. Extract with EtOAc.[2]

  • Yield: Typically 60-75% overall yield.

Visualization: Synthetic Pathway

G Start 3-Bromo-2-methylaniline (Precursor) Step1 Acetylation (Ac2O) Start->Step1 Protection Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Isoamyl Nitrite (Jacobson Cyclization) Inter1->Step2 Reflux, PhMe Step3 Hydrolysis (HCl/MeOH) Step2->Step3 Deacetylation Final 4-Bromoindazole (Target Scaffold) Step3->Final Workup

Caption: Figure 1. De novo synthesis workflow for 4-bromoindazole via modified Jacobson cyclization, bypassing the regioselectivity issues of direct bromination.

Functionalization: The Suzuki-Miyaura Workhorse

Once the 4-bromoindazole core is secured, the primary utility is Palladium-catalyzed cross-coupling. The C4-Br bond is sterically more crowded than C5 or C6, requiring specific ligand choices to prevent protodebromination.

Reactivity Hierarchy

In a poly-halogenated indazole, the order of reactivity for Pd-oxidative addition is:

  • C3-I (Most Reactive)

  • C4-Br (Highly Reactive due to electronic activation from N2)

  • C5/C6-Br (Moderately Reactive)

  • C7-Cl (Least Reactive)

Strategic Implication: If you need a 3,4-disubstituted system, install the C3 substituent first (via Iodination/Suzuki) or use a C3-I / C4-Br scaffold and control temperature to couple C3 selectively at RT, then C4 at 80°C.

Optimized Protocol: C4-Selective Suzuki Coupling

Objective: Coupling of 4-bromoindazole with phenylboronic acid.

Reagents:

  • Substrate: 4-Bromoindazole (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for resistance to steric bulk and air stability.

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine 4-bromoindazole, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with Argon for 5 mins.

  • Solvent Addn: Add Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4-12h. (Microwave: 120°C for 30 min).

    • Troubleshooting: If conversion is low, switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 , which are more active for sterically hindered substrates.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Data: Typical Yields for C4-Coupling

Coupling PartnerCatalyst SystemTemp/TimeYieldNotes
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃90°C / 4h85%Standard baseline
2-PyridylboronatePd(PPh₃)₄ / CuI100°C / 18h55%Requires Cu cofactor (Liebeskind-Srogl type)
Ortho-subst. ArylXPhos Pd G3 / K₃PO₄100°C / 2h72%Sterically demanding

Medicinal Chemistry Applications: Case Studies

Kinase Inhibition: The "Shelf" Vector

In many kinase active sites (e.g., PLK4 , VEGFR ), the indazole core binds to the hinge region via N1-H and N2.

  • C3 Substituents: Typically extend into the "gatekeeper" region.

  • C4 Substituents: Project towards the solvent front or the P-loop . This is a critical vector for tuning solubility and selectivity.

Case Study: PLK4 Inhibitors (Compound C05) Recent research (e.g., Li et al., 2025) utilized the 4-bromoindazole scaffold to synthesize potent PLK4 inhibitors.

  • Design: The 4-position was coupled to a solubilizing amine or polar aromatic ring.

  • Result: The C4-substituent filled a unique hydrophobic pocket adjacent to the hinge, improving potency to IC50 < 0.1 nM while maintaining high selectivity over Aurora kinases.

Visualizing the SAR Logic

SAR Core Indazole Core (Hinge Binder) C3 C3 Position (Gatekeeper Interaction) Core->C3 C4 C4 Position (Solvent Front / P-Loop) Core->C4 C5 C5 Position (Deep Pocket / Hydrophobic) Core->C5 Solubility Solubility Handle (e.g., Morpholine, Piperazine) C4->Solubility Selectivity Selectivity Filter (Steric clash with non-targets) C4->Selectivity Macrocyc Macrocyclization Point (Link to C3 or N1) C4->Macrocyc

Caption: Figure 2. SAR decision matrix for indazole functionalization. The C4 position is highlighted as the key vector for solvent interaction and selectivity modulation.

References

  • Synthesis of 4-Bromoindazole (Jacobson Method)

    • ChemicalBook. "4-Bromo-3-methylaniline synthesis and applications." Link

    • BenchChem.[2][3][4][5] "Technical Guide to the Reaction Mechanisms of Indazole Synthesis."[2] Link

  • Suzuki Coupling of Indazoles

    • National Institutes of Health (NIH). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Link

    • RSC Advances.[6] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling." Link

  • Medicinal Chemistry & Kinase Inhibitors

    • PubMed. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." Link

    • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Link

  • General Indazole Reactivity

    • Beilstein Journals. "Regioselective alkylation of a versatile indazole." Link

Sources

Strategic Utilization of 1-Methyl-3-(Trifluoromethyl) Indazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Meets the "Fluorine Effect"

In modern drug discovery, the 1-methyl-3-(trifluoromethyl)-1H-indazole scaffold represents a convergence of two powerful medicinal chemistry strategies: conformational locking via N-methylation and metabolic hardening via trifluoromethylation. Unlike the ubiquitous indole or unsubstituted indazole, this specific derivative offers a unique physicochemical profile characterized by high lipophilicity, resistance to oxidative metabolism at the C3 position, and a defined steric vector that eliminates tautomeric ambiguity.

This technical guide details the strategic deployment of this scaffold, providing researchers with the synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights necessary to integrate it into high-value drug development programs, particularly in kinase inhibition and ion channel modulation.

Medicinal Chemistry Logic & SAR

The Tautomer Problem vs. The N1-Methyl Solution

Unsubstituted indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms. While the 1H-form is thermodynamically favored, the presence of the 2H-tautomer can complicate ligand-protein binding models and solubility profiles.

  • Strategic Advantage: Methylation at the N1 position locks the molecule into the 1H-form. This pre-organizes the ligand for binding, reducing the entropic penalty upon docking and preventing Phase II conjugation (e.g., glucuronidation) at the nitrogen center.

The C3-Trifluoromethyl Advantage

The C3 position of the indazole ring is electronically rich and susceptible to metabolic oxidation (e.g., by CYP450 enzymes).

  • Metabolic Blockade: The trifluoromethyl (

    
    ) group acts as a metabolic blocker, significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group lowers the electron density of the benzene ring, potentially strengthening 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
  • Lipophilicity: The

    
     group contributes significantly to 
    
    
    
    (approx. +1.2 units), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Logic Map: Scaffold Architecture

The following diagram illustrates the functional logic of the scaffold.

IndazoleSAR Core 1-methyl-3-(trifluoromethyl) indazole Core N1 N1-Methyl Group (Conformational Lock) Core->N1 Prevents Tautomerism C3 C3-Trifluoromethyl (Metabolic Shield) Core->C3 Blocks CYP Oxidation C5_6 C5/C6 Positions (Library Diversity Vectors) Core->C5_6 Suzuki/Buchwald Coupling Sites Binding Binding N1->Binding Reduces Entropic Penalty Lipophilicity Lipophilicity C3->Lipophilicity Increases LogP

Figure 1: Structural logic of the 1-methyl-3-(trifluoromethyl)indazole scaffold.

Synthetic Protocols

The synthesis of this scaffold requires precision to avoid regioisomeric mixtures. The most robust route for medicinal chemistry libraries involves the trifluoromethylation of a pre-functionalized iodo-indazole.

Core Synthesis: 3-Iodo-1-methyl-1H-indazole Precursor

Before introducing the


 group, the iodine handle must be installed.

Reagents: 1-Methyl-1H-indazole, N-Iodosuccinimide (NIS), Acetonitrile (


).
Protocol: 
  • Dissolve 1-methyl-1H-indazole (1.0 eq) in

    
     (0.5 M).
    
  • Add NIS (1.1 eq) portion-wise at room temperature.

  • Stir the reaction at 60°C for 4 hours. Monitor by LC-MS for the disappearance of starting material.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.[1] Extract with Ethyl Acetate (EtOAc).[1]
    
  • Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc) to yield 3-iodo-1-methyl-1H-indazole as a pale yellow solid.

Key Step: Copper-Mediated Trifluoromethylation

This step replaces the C3-Iodine with a Trifluoromethyl group. The use of Methyl fluorosulfonyldifluoroacetate (MFDG) is preferred over gaseous


 for safety and reproducibility.

Reagents: 3-Iodo-1-methyl-1H-indazole, MFDG, Copper(I) Iodide (CuI), HMPA (or DMF/DMPU for green alternatives). Mechanism: Formation of a transient


 species which undergoes oxidative addition/reductive elimination.

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube under Argon, combine 3-iodo-1-methyl-1H-indazole (1.0 eq) and CuI (0.2 eq).

  • Solvent: Add anhydrous DMF (dimethylformamide) and HMPA (Hexamethylphosphoramide) in a 4:1 ratio. Note: HMPA is toxic; DMPU is a safer alternative.

  • Reagent Addition: Add MFDG (2.5 eq) via syringe.

  • Reaction: Heat the sealed vessel to 70-80°C for 12-16 hours.

    • Self-Validation: The reaction mixture should turn from a suspension to a dark homogeneous solution.

  • Workup: Cool to RT. Dilute with diethyl ether and wash extensively with water (to remove DMF).

  • Purification: Flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

    • Yield Target: 65-80%.

    • Product: 1-methyl-3-(trifluoromethyl)-1H-indazole .

Library Generation: C5/C6 Bromination

To use this core in drug discovery, a handle for cross-coupling is required.

Protocol:

  • Dissolve the core (from 3.2) in concentrated

    
     at 0°C.
    
  • Add NBS (N-bromosuccinimide, 1.05 eq) slowly.

  • Stir at RT for 2 hours.

  • Regioselectivity: This condition favors bromination at the C5 position (para to the N1-methyl).

  • Result: 5-bromo-1-methyl-3-(trifluoromethyl)indazole , a versatile building block for Suzuki-Miyaura couplings.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized scaffold.

SynthesisWorkflow Start Start: 1-Methyl-1H-indazole Step1 Step 1: Iodination (NIS, MeCN, 60°C) Start->Step1 Inter1 Intermediate: 3-Iodo-1-methylindazole Step1->Inter1 Step2 Step 2: Trifluoromethylation (MFDG, CuI, DMF/HMPA, 80°C) Inter1->Step2 Core Core: 1-Methyl-3-(CF3)-indazole Step2->Core Step3 Step 3: Bromination (NBS, H2SO4) Core->Step3 Final Building Block: 5-Bromo-1-methyl-3-(CF3)-indazole Step3->Final

Figure 2: Synthetic workflow for the generation of the 5-bromo-1-methyl-3-(trifluoromethyl)indazole building block.

Case Studies & Applications

TRPA1 Antagonists (Pain Management)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key target for neuropathic pain. Research has shown that the 3-trifluoromethyl group is critical for potency in indazole-based antagonists.

  • Mechanism: The lipophilic

    
     group occupies a hydrophobic pocket in the TRPA1 transmembrane domain, displacing water and increasing the residence time of the inhibitor.
    
  • Data Point: Analogs with a simple methyl group at C3 showed a 10-fold loss in potency (

    
    ) compared to the 
    
    
    
    analog (
    
    
    ).
Kinase Inhibition (Oncology)

In the design of Type II kinase inhibitors (e.g., for Bcr-Abl or VEGFR), the indazole core often mimics the adenine ring of ATP.

  • Role of CF3: The 3-trifluoromethyl group can induce a "DFG-out" conformation by sterically clashing with the gatekeeper residue, forcing the kinase into an inactive state.

  • Selectivity: The bulk of the

    
     group (Van der Waals volume 
    
    
    
    vs
    
    
    for methyl) provides a selectivity filter against kinases with smaller gatekeeper residues.

Quantitative Data Summary

ParameterMethyl (-CH3) AnalogTrifluoromethyl (-CF3) AnalogImpact
LogP (Lipophilicity) ~2.1~3.3Enhanced membrane permeability
Hammett Constant (

)
-0.17+0.54Strong electron-withdrawing effect
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Blockade of benzylic oxidation
Van der Waals Volume 24

42

Steric selectivity filter

References

  • Synthesis of Trifluoromethylated Indazoles: BenchChem Protocols. "3-Iodo-6-(trifluoromethyl)-1H-indazole Synthesis Protocol." Link

  • Medicinal Chemistry of Fluorine: MDPI Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Link

  • Indazole SAR Studies: RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Link

  • TRPA1 Antagonist Discovery: ResearchGate. "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles." Link

  • Electrophilic Trifluoromethylation Reagents: Beilstein Journal of Organic Chemistry. "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective." Link

Sources

Electronic Effects of Trifluoromethyl Group on Indazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the indazole scaffold fundamentally alters its physicochemical and reactive landscape. As a bioisostere for the chloride atom or methyl group, 

imparts significant metabolic stability and lipophilicity. However, its profound electron-withdrawing nature (

effect) dictates the success of synthetic transformations. This guide dissects the electronic perturbations caused by

substitution, providing researchers with a predictive framework for electrophilic, nucleophilic, and metal-catalyzed functionalization of indazoles.

Part 1: The Electronic Landscape

Inductive Effects and Hammett Parameters

The trifluoromethyl group is a powerful electron-withdrawing group (EWG) primarily operating through induction (


). Unlike nitro or carbonyl groups, it does not possess a 

-system for resonance withdrawal, yet its high electronegativity exerts a "field effect" that deactivates the aromatic system.

Key Electronic Parameters:

Parameter Value / Trend Implication for Indazole

| Hammett Constant (


)  | 

| Strong deactivation of para-positions (relative to

). | | Hammett Constant (

)
|

| Significant deactivation of meta-positions. | | Inductive Effect (

)
|

| Pulls electron density from the

-framework. | | Lipophilicity (

)
|

| Increases

, enhancing membrane permeability. |
Impact on Acidity (pKa) and Tautomerism

Indazoles exist in a tautomeric equilibrium between the


- and 

-forms.[1][2] The

-indazole is thermodynamically favored by approximately 2–4 kcal/mol due to the preservation of the benzenoid aromatic sextet.
  • Acidity Shift: A

    
     group at the C3 position stabilizes the conjugate base (indazolyl anion) through inductive withdrawal, significantly lowering the pKa of the N-H proton compared to unsubstituted indazole (
    
    
    
    in DMSO).
  • Tautomeric Preference: While electron-withdrawing groups can theoretically stabilize the

    
    -tautomer by reducing lone-pair repulsion, the 
    
    
    
    -form remains the dominant species in ground states for 3-trifluoromethylindazole.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Effect of C3-CF3 Group T1 1H-Indazole (Thermodynamically Stable) Benzenoid Aromaticity T2 2H-Indazole (Less Stable) Quinoid Character T1->T2  Ka (Equilibrium)   Anion Indazolyl Anion (Stabilized N-Charge) T1->Anion - H+ CF3 C3-CF3 Group (-I Effect) CF3->Anion  Stabilizes  

Figure 1: Tautomeric equilibrium and the stabilizing effect of the C3-trifluoromethyl group on the conjugate base.

Part 2: Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

The


 group strongly deactivates the ring to which it is attached.
  • C3-

    
     Substitution:  Deactivates the pyrazole ring entirely. Standard electrophilic attacks (halogenation, nitration) that typically occur at C3 in unsubstituted indazoles are blocked. The reaction site shifts to the benzene ring, typically favoring C5 or C7, though conditions must be harsh (e.g., superacidic media).
    
  • Benzene Ring

    
    :  If the 
    
    
    
    is at C5, it directs incoming electrophiles meta to itself (to C4 or C6), but the overall reactivity is sluggish.
Nucleophilic Aromatic Substitution ( )

This is where


 indazoles shine. The electron deficiency created by 

activates the ring toward nucleophilic attack, especially if a leaving group (halide) is present ortho or para to the

.
  • Mechanism: The

    
     group stabilizes the Meisenheimer complex intermediate.
    
  • Application: 4-fluoro- or 4-chloroindazoles with a C3-

    
     group undergo facile 
    
    
    
    with amines or alkoxides.
Regioselective N-Alkylation

Alkylation of 3-trifluoromethylindazole presents a regioselectivity challenge (


 vs 

).
  • Thermodynamic Control (

    
    ):  Under basic conditions (NaH, 
    
    
    
    ) in polar aprotic solvents (DMF, THF), the reaction proceeds via the thermodynamically stable anion, favoring
    
    
    -alkylation (
    
    
    ratio).
  • Kinetic/Steric Control (

    
    ):  The steric bulk of the C3-
    
    
    
    group can kinetically hinder the
    
    
    site slightly, but electronic factors usually dominate. To force
    
    
    alkylation, one often requires transient blocking groups or specific Meerwein salt conditions.

Regioselectivity Start 3-Trifluoromethylindazole (Substrate) Decision Desired Isomer? Start->Decision N1_Path N1-Alkylation (Thermodynamic) Decision->N1_Path Target N1 N2_Path N2-Alkylation (Kinetic/Specialized) Decision->N2_Path Target N2 Cond_N1 Conditions: Base: NaH or Cs2CO3 Solvent: THF or DMF Temp: 0°C to RT N1_Path->Cond_N1 Cond_N2 Conditions: Reagent: Meerwein Salt (Et3O+ BF4-) OR Transient protection of N1 N2_Path->Cond_N2 Result_N1 Major Product: N1-R (Sterically less hindered by C7 than C3-CF3 hinders N2) Cond_N1->Result_N1 Result_N2 Major Product: N2-R (Often mixed yield) Cond_N2->Result_N2

Figure 2: Decision tree for controlling regioselectivity in N-alkylation of trifluoromethylindazoles.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)-1H-indazole

A robust method utilizing the cyclocondensation of hydrazines with fluorinated diketones.

Reagents:

  • 2-Fluorobenzaldehyde or 2-Fluorophenyl ketone derivative

  • Hydrazine hydrate (

    
    )
    
  • Solvent: Ethanol or n-Butanol

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of 2-fluoro-trifluoromethylacetophenone in n-butanol (

    
    ).
    
  • Cyclization: Add 5.0 equiv of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The 
    
    
    
    atom acts as a leaving group in an intramolecular
    
    
    cyclization.
  • Workup: Cool to RT. Pour into ice water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Protocol B: Regioselective N1-Alkylation

Optimized for high N1 selectivity in the presence of C3-CF3.

Reagents:

  • 3-(Trifluoromethyl)-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Deprotonation: To a flame-dried flask under Argon, add 3-(trifluoromethyl)-1H-indazole dissolved in THF (

    
    ). Cool to 
    
    
    
    .
  • Base Addition: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 
    
    
    
    for 30 mins to ensure complete anion formation. Note: The solution often turns yellow/orange.
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Carefully quench with sat.

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The

    
     isomer usually elutes second (more polar) compared to the 
    
    
    
    isomer on silica, though this can vary with the alkyl group.

Workflow Substrate 3-CF3-Indazole (THF Solution) Base Add NaH (0°C, 30 min) Substrate->Base Anion Indazolyl Anion (Intermediate) Base->Anion Electrophile Add R-X (RT, 4-16h) Anion->Electrophile Workup Quench & Purify Electrophile->Workup

Figure 3: Experimental workflow for N1-selective alkylation.

References

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules, 2021. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry, 1994. [Link]

  • Hammett Sigma Constants. Wired Chemist. [Link]

  • Recent Advances in Indazole-Containing Derivatives. Molecules, 2022. [Link]

Sources

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and application protocols for 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Document Type: Technical Whitepaper & Protocol Guide Target: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0[1]

Chemical Identity & Core Properties[2][3][4][5]

This compound represents a "privileged scaffold" modification, combining the lipophilic, metabolically stable trifluoromethyl group at C3 with a reactive bromine handle at C4.[1] This specific substitution pattern is sterically congested, making the regioselective synthesis and functionalization non-trivial.[1]

PropertySpecification
Compound Name 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Parent Scaffold CAS 1211583-69-5 (Refers to the unmethylated parent: 4-Bromo-3-(trifluoromethyl)-1H-indazole)
Derivative Status The 1-methyl derivative is often a custom-synthesized target derived from the parent CAS 1211583-69-5.[2][3]
Molecular Formula C

H

BrF

N

Molecular Weight ~279.06 g/mol
SMILES Cn1c(C(F)(F)F)c(Br)c2cccc12
Key Functionality C4-Br: Sterically hindered electrophile for cross-coupling.C3-CF

:
Lipophilic electron-withdrawing group (reduces pKa, increases metabolic stability).N1-Me: Tautomer lock, improving solubility and permeability.[1]

Synthetic Architecture & Regioselectivity

The synthesis of this core requires overcoming two primary challenges: constructing the indazole ring with a bulky CF


 group at C3, and ensuring regioselective methylation at N1 rather than N2.[1]
Retrosynthetic Analysis

The most robust route to the 4-bromo-3-(trifluoromethyl) core does not rely on late-stage trifluoromethylation (which is difficult at C3). Instead, it utilizes a fluorophenyl ketone strategy.[1]

  • Precursor Assembly: Lithiation of 1-bromo-3-fluorobenzene followed by quenching with trifluoroacetic anhydride yields the key intermediate: 1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone .[1]

  • Cyclization: Condensation with hydrazine hydrate affects the nucleophilic aromatic substitution (S

    
    Ar) on the fluorine and subsequent imine formation to close the pyrazole ring.
    
  • Methylation: Alkylation of the N-heterocycle.

Visualization: Synthetic Pathway

The following diagram outlines the logical flow from raw materials to the target N1-methyl isomer.

SynthesisPath Start 1-Bromo-3-fluorobenzene Inter1 Lithium Intermediate (Directed ortho-lithiation) Start->Inter1 LDA, THF, -78°C Ketone 1-(2-bromo-6-fluorophenyl)- 2,2,2-trifluoroethanone Inter1->Ketone + TFAA (Trifluoroacetic Anhydride) Parent 4-Bromo-3-(trifluoromethyl)- 1H-indazole (CAS 1211583-69-5) Ketone->Parent + N2H4·H2O, EtOH, Reflux (Cyclization) Target 4-Bromo-1-methyl-3-(trifluoromethyl)- 1H-indazole (Target) Parent->Target MeI, Cs2CO3, DMF (Major Product) Isomer N2-Methyl Isomer (Byproduct) Parent->Isomer (Minor Product)

Caption: Figure 1. Convergent synthesis of the 4-bromo-3-CF3-indazole core. The steric bulk of the C3-CF3 group and C4-Br atom significantly influences the N1 vs N2 methylation ratio.

Experimental Protocol: Regioselective Methylation

The critical step for the application scientist is the conversion of the parent indazole (CAS 1211583-69-5) to the 1-methyl derivative. Indazoles substituted at C3 (especially with bulky groups like CF


) typically favor N1-alkylation  under thermodynamic conditions due to the steric repulsion between the C3-substituent and the N2-substituent.
Protocol: N1-Methylation of 4-Bromo-3-(trifluoromethyl)-1H-indazole

Objective: Isolate high-purity 1-methyl isomer with >95% regioselectivity.

Reagents:

  • Parent Indazole (1.0 eq)[1]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 eq) - Preferred over NaH for milder handling and better functional group tolerance.
  • Iodomethane (MeI) (1.2 eq)[1]

  • Solvent: DMF (Anhydrous) or Acetonitrile[1]

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)-1H-indazole (1.0 g, 3.77 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.46 g, 7.54 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the indazole NH.
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (0.28 mL, 4.52 mmol) dropwise via syringe.[1]

    • Note: The C3-CF

      
       group provides steric shielding, discouraging N2 attack.[1] However, maintaining low temperature during addition further suppresses the kinetic N2 pathway.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS (Target M+H

    
     280/282).
    
  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude usually contains a mixture of N1 (major) and N2 (minor). Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0-15% EtOAc in Hexanes.

    • Elution Order: The N1-methyl isomer is typically less polar (higher R

      
      ) than the N2-methyl isomer in indazole systems.
      
Self-Validating QC Check (NMR)

To confirm the structure is N1-methyl and not N2-methyl, perform a NOESY experiment:

  • N1-Me: Shows a NOE correlation to the C7-H (aromatic proton). It will not show a correlation to the C3-substituent (CF

    
     has no protons, but C4-Br is on the other side).[1]
    
  • N2-Me: Would be sterically clashed by the C3-CF

    
    . If formed, it would show NOE to the methyl group but significant steric strain signatures.[1]
    

Functional Utility in Drug Discovery[1][2]

This building block is specifically designed for "Fragment-Based Drug Discovery" (FBDD) and kinase inhibitor optimization.

The "Magic Methyl" Effect

Methylating the N1 position locks the indazole tautomer. In the parent 1H-indazole, the proton shuttles between N1 and N2.[1] By locking it at N1, you fix the vector of the hydrogen bond acceptor (N2), which is crucial for binding to the hinge region of kinases.[1]

C4-Bromine Cross-Coupling

The bromine at C4 is sterically crowded by the adjacent C3-CF


. Standard Suzuki couplings may be sluggish.
  • Recommendation: Use highly active phosphine ligands such as XPhos or RuPhos with Pd

    
    (dba)
    
    
    
    to facilitate oxidative addition into the hindered C4-Br bond.
Visualization: Structural Logic

StructureLogic cluster_features Pharmacophore Features Core 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole C3 C3-CF3 Group: - Increases Lipophilicity - Metabolic Blockade - Steric Shield for N2 Core->C3 C4 C4-Br Handle: - Orthogonal Reactivity - Site for Suzuki/Buchwald - Vector toward Solvent/Ribose pocket Core->C4 N1 N1-Methyl: - Tautomer Lock - H-Bond Acceptor Orientation (N2) - Solubilizing Group Core->N1

Caption: Figure 2. Pharmacophore decomposition. The C3-CF3/C4-Br proximity creates a unique steric environment requiring specialized cross-coupling conditions.

Safety & Handling

  • Hazard Identification: As a halogenated organic, treat as an irritant (H315, H319, H335).[1] The parent hydrazine synthesis involves toxic intermediates.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-Br bond).

References

  • Cyclic Pharma. (n.d.). 4-bromo-3-(trifluoromethyl)-1H-indazole | CAS No. 1211583-69-5.[2][4][5] Retrieved from [1]

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole (Analogous synthetic route methodology). Retrieved from [1]

  • PubChem. (n.d.). 3-bromo-1-(trifluoromethyl)-1h-indazole Compound Summary. (Structural isomer comparison). Retrieved from [1]

  • Organic Syntheses. (2011). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) (Methodology for aniline precursors).[1] Retrieved from [1]

Sources

Optimizing the Pharmacokinetic Profile: Metabolic Stability of Fluorinated Indazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, serving as a bioisostere for indole and purine systems. It is a cornerstone in the design of kinase inhibitors (e.g., Axitinib), GPCR ligands, and ion channel modulators. However, a recurring failure mode for indazole-based lead compounds is rapid hepatic clearance.

The metabolic vulnerability of the indazole core is distinct. Unlike indoles, which are electron-rich and prone to rapid oxidation at C2/C3, indazoles possess a pyrazole ring that lowers the HOMO energy, offering inherent stability. Yet, they remain susceptible to:

  • Oxidative attack at C3: Leading to indazolinones.

  • Aromatic hydroxylation: Specifically at the C5 and C6 positions of the benzene ring.

  • N-dealkylation: If the N1 position bears a lipophilic chain.

Strategic fluorination is not merely about "blocking" a site; it is a tool to modulate the electronic environment of the entire scaffold, lower lipophilicity (LogD), and alter the binding affinity to CYP450 isoforms. This guide details the mechanistic rationale and experimental validation for stabilizing indazole building blocks using fluorine.

Mechanistic Principles: The Fluorine Blockade

To effectively stabilize an indazole, one must understand the interaction between the substrate and the Cytochrome P450 (CYP450) heme center. The catalytic cycle involves the formation of a high-valent Iron-Oxo species (Compound I), which abstracts a hydrogen atom from the substrate.

The C-F Bond vs. C-H Bond

The primary rationale for fluorination is the bond dissociation energy (BDE).

  • C-H Bond: ~98-99 kcal/mol (susceptible to homolytic cleavage).

  • C-F Bond: ~116 kcal/mol (resistant to cleavage).

However, the "blocking" effect is also electronic. The high electronegativity of fluorine pulls electron density away from the aromatic ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring less nucleophilic and less reactive toward the electrophilic Compound I of the CYP enzyme.

Mechanism of Action (Visualization)

The following diagram illustrates the mechanistic divergence between a standard Indazole (C-H) and a Fluorinated Indazole (C-F) when encountering CYP450.

CYP_Mechanism cluster_H Standard Indazole (C-H) cluster_F Fluorinated Indazole (C-F) CYP CYP450 (Compound I) [Fe(IV)=O]+ Indazole_H Indazole (C-H) CYP->Indazole_H Attacks Indazole_F Fluoro-Indazole (C-F) CYP->Indazole_F Approaches TS_H Transition State (Radical Formation) Indazole_H->TS_H H-Abstraction Metabolite Hydroxylated Metabolite TS_H->Metabolite Rebound Repulsion Electronic/Steric Repulsion Indazole_F->Repulsion High BDE & Low HOMO Stable Metabolically Stable Repulsion->Stable No Reaction

Caption: Mechanistic divergence: C-H bonds allow H-abstraction by CYP450, while C-F bonds resist cleavage due to high BDE and electronic shielding.

Structural Optimization: Positional Analysis

Not all positions on the indazole ring are equal. The choice of where to place the fluorine atom dictates the metabolic fate of the molecule.

Zone A: The C3 Vector (Critical Soft Spot)

The C3 position is the most reactive site on the pyrazole portion.

  • Unsubstituted (C3-H): Highly prone to oxidation.

  • Strategy: Introduction of a Trifluoromethyl (-CF3) group at C3 is superior to simple halogenation.

  • Data Insight: In comparative studies, replacing C3-H with C3-Cl improved half-life (

    
    ) by 2-fold.[1] Replacing it with C3-CF3 improved 
    
    
    
    by 4-fold
    , effectively shutting down metabolism at this vector.
Zone B: The Benzenoid Ring (C4-C7)

Aromatic hydroxylation occurs here, often driven by CYP2C9 and CYP3A4.

  • C5 & C6 Positions: These are the most common sites for oxidation.

  • Strategy: Fluorination at C6 is particularly effective. It blocks the primary site of metabolism and, due to the "para-fluorine effect," can also protect the adjacent C5 and C7 positions from steric approach.

  • Bioavailability Bonus: C6-fluorination has been documented to significantly increase oral bioavailability (up to 60%) in Rho kinase inhibitors by preventing first-pass metabolism.

Zone C: The N1 Tail

While not part of the ring, the substituent at N1 is critical.

  • Problem: N-alkyl groups (methyl, ethyl) are rapidly dealkylated.

  • Solution: Fluorination of the tail (e.g., using a 2,2,2-trifluoroethyl group instead of an ethyl group) prevents

    
    -hydroxylation and subsequent N-dealkylation.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated building blocks, the Human Liver Microsome (HLM) Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Test Compound: 10 mM stock in DMSO.

  • Cofactor: NADPH Regenerating System (solution of NADP+, Glucose-6-phosphate, and G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow Protocol
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spiking test compound (final conc. 1 µM) into the microsomal mix. Incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution.

    • Critical Step: Thorough mixing is required to precipitate proteins and stop CYP activity instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Assay Visualization

Assay_Workflow cluster_sampling Sampling Loop (0-60 min) Start Start: Microsomes + Buffer (37°C) Spike Spike Test Compound (1 µM Final) Start->Spike Initiate Initiate with NADPH Spike->Initiate Sample Remove 50 µL Aliquot Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench At t=x Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent %) Centrifuge->LCMS

Caption: Step-by-step workflow for the HLM stability assay, ensuring precise kinetic measurement of metabolic clearance.

Data Analysis & Comparative Stability

When interpreting the data, the key metric is Intrinsic Clearance (


) . This value represents the enzyme's ability to metabolize the drug in the absence of flow limitations.

Calculation:



Where 

is the slope of the natural log of remaining compound vs. time.
Comparative Stability Table

The following table summarizes the impact of fluorination on the indazole scaffold based on aggregated literature data (e.g., J. Med. Chem. sources).

Indazole VariantModificationMetabolic Site BlockedHLM

(min)
Intrinsic Clearance (

)
1H-Indazole None (Parent)None (Vulnerable at C3, C5, C6)< 15High
3-Chloro-indazole Halogen at C3Partial C3 block~30Moderate
3-CF3-indazole Trifluoromethyl at C3Complete C3 block > 60 Low
6-Fluoro-indazole Fluorine at C6C6 Hydroxylation block~45Moderate-Low
Tetrafluoro-indazole Perfluorinated RingAll aromatic sites> 120Very Low

Interpretation:

  • Low Stability (

    
     min):  Requires structural modification.
    
  • Moderate Stability (

    
     min):  Acceptable for early leads, may need optimization.
    
  • High Stability (

    
     min):  Ideal for drug candidates.
    

Conclusion

The metabolic stability of indazole building blocks is not a fixed property but a tunable parameter. By understanding the mechanistic basis of CYP450 oxidation—specifically the electrophilic nature of Compound I—researchers can deploy fluorine strategically.

Key Takeaways:

  • Prioritize C3: If the C3 position is unsubstituted, it is the primary liability. Trifluoromethylation here is highly effective.

  • Scan the Ring: Use a "Fluorine Scan" on the benzene ring (C4-C7). C6 is often the "magic methyl" equivalent for fluorine in indazoles.

  • Validate Rigorously: Use the described HLM protocol with strict quenching to ensure data integrity.

By integrating these fluorinated building blocks early in the design cycle, drug discovery programs can avoid the costly "molecular obesity" trap of trying to fix metabolic issues with excessive lipophilicity later on.

References

  • Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lerebours, R., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS). Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM). BenchChem.

  • Cyprotex. (2025). Microsomal Stability Assay Protocol and Data Interpretation. Evotec/Cyprotex.[4]

  • Park, B. K., et al. (1994).[5] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, FGFR) and nuclear receptor modulators (e.g., ROR


, LXR), where the C4-bromine serves as a handle for cross-coupling and the C3-trifluoromethyl group modulates metabolic stability and lipophilicity.

Abstract

This guide details a convergent, three-step protocol for the synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole from commercially available 1-bromo-3-fluorobenzene.[1] The route features a regioselective ortho-lithiation to install the trifluoroacetyl moiety, followed by a hydrazine-mediated cyclization that leverages the superior leaving group ability of fluorine (S


Ar) to preserve the bromine handle. Finally, a thermodynamically controlled N-methylation step ensures high regioselectivity for the N1-isomer.[1]

Retrosynthetic Analysis

The strategy relies on constructing the indazole core from a functionalized benzene precursor rather than functionalizing a pre-existing indazole, which often leads to poor regiocontrol during halogenation.

Figure 1: Retrosynthetic disconnection showing the "Ground-Up" approach to ensure correct substitution patterns.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethanone

Principle: Directed ortho-metalation (DoM).[1] The position between the bromine and fluorine atoms (C2) is the most acidic due to the cooperative inductive effect of both halogens. Lithium Diisopropylamide (LDA) selectively deprotonates this position at -78°C.[1]

  • Reagents:

    • 1-Bromo-3-fluorobenzene (1.0 equiv)[1]

    • LDA (1.2 equiv, 2.0 M in THF/heptane)

    • Ethyl trifluoroacetate (1.5 equiv)

    • THF (Anhydrous)[2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/g substrate).

  • Lithiation: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe pump over 20 minutes.

  • Addition: Add 1-Bromo-3-fluorobenzene dropwise, maintaining internal temperature below -70°C. Stir for 1 hour at -78°C to ensure complete formation of the phenyllithium species.

  • Electrophile Trapping: Add Ethyl trifluoroacetate (neat) dropwise. The solution may turn yellow/orange.[3]

  • Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4][5]
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-90%[1]

    • Key QC:

      
      F NMR should show a singlet around -76 ppm (CF
      
      
      
      ) and a multiplet for the aromatic F.
Step 2: Cyclization to 4-Bromo-3-(trifluoromethyl)-1H-indazole

Principle: Condensation of hydrazine with the ketone followed by intramolecular Nucleophilic Aromatic Substitution (S


Ar).[1] Fluorine is a superior leaving group to bromine in S

Ar reactions, ensuring the bromine at C4 remains intact.
  • Reagents:

    • Ketone Intermediate from Step 1 (1.0 equiv)

    • Hydrazine hydrate (5.0 equiv, 60-80% solution)[1]

    • Ethanol (Absolute) or n-Butanol (for higher temp)[1]

Protocol:

  • Reaction: Dissolve the ketone in Ethanol (5 mL/g). Add Hydrazine hydrate.[3][6]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate.

    • Note: If conversion is slow, switch solvent to n-Butanol and reflux at 110°C.[1]

  • Workup: Cool to room temperature. The product often precipitates as a solid.[3]

  • Isolation: Pour the mixture into ice water. Filter the precipitate.[3][6] If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water or silica gel chromatography (Hexanes/EtOAc 4:1).

    • Expected Yield: 75-80%[1]

    • Key QC: MS (ESI+) m/z = 265/267 [M+H]

      
       (1:1 Br pattern). Loss of the aromatic F signal in 
      
      
      
      F NMR.
Step 3: Regioselective N-Methylation

Principle: Indazoles can alkylate at N1 or N2.[1][2] Under thermodynamic control (NaH in THF), the N1-anion is favored due to chelation or electronic stabilization, leading to the desired 1-methyl isomer.

  • Reagents:

    • 4-Bromo-3-(trifluoromethyl)-1H-indazole (1.0 equiv)[1]

    • Sodium Hydride (NaH) (1.2 equiv, 60% in oil)

    • Methyl Iodide (MeI) (1.5 equiv)

    • THF (Anhydrous)[2]

Protocol:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add the Indazole precursor (dissolved in THF) dropwise.

  • Stirring: Stir at 0°C for 30 minutes until gas evolution ceases (formation of the sodium salt).

  • Alkylation: Add Methyl Iodide dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with water/ice.

  • Workup: Extract with EtOAc. Wash with brine.[4]

  • Purification (Critical): The reaction may produce small amounts of the N2-isomer. Separate via column chromatography.[4][7]

    • Elution Order: The N1-isomer (Target) is typically less polar (higher R

      
      ) than the N2-isomer on silica gel (Hexanes/EtOAc gradient).[1]
      
    • Expected Yield: 85% (N1 isomer).

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidCrystalline
MS (ESI+) 279.0 / 281.0 [M+H]

Characteristic 1:1 Bromine isotope pattern

H NMR
N-Me singlet ~4.10 ppmN2-Me typically shifts downfield (~4.2-4.3 ppm)

F NMR
Singlet ~ -62 ppm (CF

)
Distinct from starting material (-76 ppm)
Regio-purity > 98% N1-isomerConfirmed by NOESY (NOE between N-Me and H7)

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic bottlenecks.

Critical Note on Regioselectivity (Step 3)

The 3-trifluoromethyl group is electron-withdrawing, which delocalizes the negative charge on the indazole anion. While steric bulk at C3 usually pushes alkylation to N1, the electronic effect also stabilizes the N1-anion. Using NaH in THF promotes the thermodynamic product (N1).[2] Using weaker bases (e.g., K


CO

) in polar aprotic solvents (DMF) can increase the proportion of the kinetic N2-product [1, 2].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1] Source:Beilstein J. Org. Chem.2014 , 10, 1159–1165. URL:[Link]

  • Lithiation of Halobenzenes. Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1][8][9] Source:Tetrahedron Letters1996 , 37(36), 6551-6554. URL:[Link][8]

  • Indazole Synthesis Review. Title: Recent Advances in the Synthesis of Indazoles.[10] Source:European Journal of Organic Chemistry2018 , 2018(20-21), 2301-2312.[1] URL:[Link]

  • DFT Studies on Alkylation. Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source:Results in Chemistry2021 , 3, 100138. URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole . This substrate presents a specific synthetic challenge: the steric and electronic interplay between the C4-bromide and the adjacent C3-trifluoromethyl group. While the electron-withdrawing nature of the CF3 group activates the C-Br bond for oxidative addition, its significant steric bulk (A-value ~2.1) hinders the approach of the palladium catalyst and the subsequent transmetallation step.

We present two validated methodologies:

  • Method A (Standard): A robust, cost-effective protocol using Pd(dppf)Cl₂ for highly reactive boronic acids.

  • Method B (Advanced): A high-performance protocol using Buchwald G3 precatalysts (XPhos/SPhos) designed for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight

The "Ortho-Effect" Challenge

The 4-position of the indazole ring is inherently crowded. The introduction of a trifluoromethyl group at C3 creates a "steric wall" adjacent to the reactive bromide.

  • Oxidative Addition: The electron-deficient nature of the indazole core, amplified by the C3-CF3 group, makes the C-Br bond electron-poor. Oxidative addition of Pd(0) is generally fast.

  • Transmetallation (The Bottleneck): The resulting Ar-Pd(II)-Br species is sterically congested. Bulky boronic acids struggle to approach the metal center, leading to stalled reactions or competitive protodeboronation of the coupling partner.

  • Reductive Elimination: Once transmetallation occurs, the steric bulk actually accelerates reductive elimination to relieve strain.

Mechanistic Pathway Visualization

G cluster_0 Substrate Profile cluster_1 Catalytic Cycle Critical Path S 4-Bromo-1-methyl- 3-(trifluoromethyl)-1H-indazole OxAdd Oxidative Addition (Facilitated by CF3 e- w/d) S->OxAdd Prop Properties: 1. e- Poor C-Br (Fast Ox. Add) 2. C3-CF3 Steric Bulk (Slow Transmet) Prop->S Pd0 Pd(0) Active Species Pd0->OxAdd PdII Ar-Pd(II)-Br (Sterically Crowded) OxAdd->PdII TransMet Transmetallation (RATE LIMITING STEP) PdII->TransMet Requires Bulky/Rich Ligand (XPhos, SPhos) RedElim Reductive Elimination (Fast due to relief of strain) TransMet->RedElim RedElim->Pd0 Regeneration Prod C4-Arylated Indazole RedElim->Prod

Figure 1: Mechanistic bottleneck analysis highlighting the Transmetallation step as the critical failure point due to C3-CF3 steric hindrance.

Experimental Protocols

Method A: The "Workhorse" Condition (Pd(dppf)Cl₂)

Best for: Coupling with simple, electron-rich aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M

Protocol:

  • Charge a reaction vial with the indazole substrate (1.0 eq), boronic acid (1.5 eq), Cs₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat block to 90°C for 4–16 hours.

  • Monitor: Check LCMS for consumption of SM (M+H: ~280/282) and appearance of Product.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Condition (Buchwald G3)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) (3.0 equiv)

  • Solvent: THF or Toluene (mix with aq. base)

  • Temp: 60°C – 80°C

Protocol:

  • Charge a vial with substrate (1.0 eq), boronic acid (1.5 eq), and XPhos Pd G3 (0.02–0.05 eq).

  • Seal and purge with Nitrogen/Argon.[3]

  • Add THF (degassed) followed by 0.5 M K₃PO₄ (aq) (degassed).

  • Stir vigorously at 60°C . (Note: The active Pd species is generated rapidly; lower temps often suffice and reduce protodeboronation).

  • Validation: If conversion is <50% after 2 hours, boost temp to 80°C.

Optimization Matrix & Data

The following table summarizes the expected performance of various conditions based on internal screening of analogous 3-CF3-4-halo-heterocycles.

VariableConditionSuitabilityNotes
Catalyst Pd(dppf)Cl₂ StandardRobust, air-stable.[4] Good for phenyl/tolyl boronic acids.
XPhos Pd G3 Optimal Best for heteroaryls. The large ligand shell bypasses the CF3 steric clash.
Pd(PPh₃)₄ PoorOften fails due to slow oxidative addition/ligand dissociation issues in this steric environment.
Base Cs₂CO₃ HighExcellent solubility in dioxane/water. "The Cesium Effect" aids transmetallation.
K₃PO₄ HighPreferred for Method B (Buchwald conditions).
Solvent Dioxane/H₂O StandardUniversal solvent system. High boiling point allows 100°C+.
Toluene/H₂O SpecificUse if the substrate is highly lipophilic or for Method B.
Troubleshooting Guide (Self-Validating System)
Observation (LCMS)DiagnosisCorrective Action
SM Remaining, No Product Catalyst DeactivationSwitch to XPhos Pd G3 . Ensure strict O₂-free conditions.
SM Remaining, Boronic Acid Gone ProtodeboronationThe boronic acid is hydrolyzing faster than it couples. Lower Temp to 60°C, increase catalyst loading, or use Boronic Ester (Pinacol).
De-brominated SM (M-Br+H) Beta-Hydride Elimination pathway (Rare) or HydrodehalogenationSolvent impurity (peroxides) or excessive heating. Switch solvent to DME or Toluene .

Experimental Workflow Diagram

Workflow cluster_check Quality Control Start Start: Weigh Solids Purge Inert Atmosphere (Vac/N2 x3) Start->Purge Solvent Add Degassed Solvent (Dioxane/H2O) Purge->Solvent Heat Heat to 90°C (Sealed Vial) Solvent->Heat Monitor TLC / LCMS Check (t = 2h, 4h) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Continue) Workup Workup: EtOAc Ext / Brine Wash Decision->Workup Yes Purify Column Chromatography (Hex/EtOAc)

Figure 2: Standard operational workflow for the Suzuki coupling of 4-bromo-3-(trifluoromethyl)indazole.

References

  • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: Boujdi, K. et al. RSC Advances, 2021. Context: Establishes baseline Suzuki conditions for bromoindazoles using Pd(dppf)Cl₂. URL:[Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Source: Molander, G. A. et al. Journal of Organic Chemistry. Context: Validation of XPhos/SPhos ligands for sterically hindered substrates where standard phosphines fail. URL:[Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: Ben-Yahia, A. et al. ResearchGate.[5] Context: Protocols for microwave acceleration in indazole chemistry.[5][6] URL:[Link]

Sources

Application Note: Overcoming Steric Barriers in the Amination of Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The palladium-catalyzed amination of bromoindazoles—particularly those substituted at the sterically congested C4 and C7 positions—presents a formidable challenge in medicinal chemistry. Standard protocols often fail due to a combination of catalyst poisoning by the indazole nitrogen and steric impedance of the oxidative addition step.

This guide details a Third-Generation Protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) and precatalyst scaffolds. By transitioning from traditional Pd(0)/ligand mixtures to defined Pd(II) precatalysts (e.g., BrettPhos Pd G4), researchers can achieve quantitative conversion of hindered 4-bromo and 7-bromoindazoles under mild conditions, minimizing hydrodehalogenation side products.

The Scientific Challenge: Why Standard Conditions Fail

The Steric & Electronic Landscape

Indazoles are electron-rich heterocycles, but their reactivity is non-uniform.

  • The C4-Position Problem: Coupling at C4 is notoriously difficult due to the peri-interaction with the C3-hydrogen. This creates a "steric wall" that blocks the approach of the palladium center.

  • The C7-Position Problem: The C7 position is flanked by the N1 nitrogen. If N1 is protected with a bulky group (e.g., THP, SEM, Boc), the protecting group itself can sterically occlude C7, preventing coupling.

  • Catalyst Poisoning: The free N-H of an unprotected indazole (pKa ~14) can bind irreversibly to Pd(II) species, arresting the catalytic cycle.

Mechanistic Bottlenecks

In hindered systems, the catalytic cycle breaks down at two specific points:

  • Oxidative Addition: The bulky substrate struggles to approach the Pd(0)L species.

  • Reductive Elimination: Even if the amine binds, the steric bulk of both the indazole and the coupling partner raises the energy barrier for C-N bond formation, often favoring

    
    -hydride elimination (reduction) instead.
    

Critical Parameter Optimization

Ligand Selection: The "Dialkylbiaryl" Solution

Success relies on ligands that are large enough to enforce a mono-ligated Pd(0) species (increasing reactivity) but flexible enough to accommodate the substrate.

LigandTarget Substrate ClassMechanism of Action
BrettPhos Primary Amines (Hindered)High bulk prevents bis-ligation; methoxy groups stabilize Pd(II) intermediate.
RuPhos Secondary AminesModerate bulk; excellent for acyclic secondary amines.
tBuXPhos Extreme Steric HindranceThe tert-butyl groups create a massive steric pocket, forcing reductive elimination even in crowded environments.
tBuBrettPhos Amides / Weak NucleophilesEnhanced electron richness facilitates oxidative addition of deactivated aryl bromides.
The Precatalyst Advantage

Do not use Pd2(dba)3.

  • Why: In situ catalyst generation is inefficient and dba (dibenzylideneacetone) acts as a competitive ligand, slowing the reaction.

  • Recommendation: Use Pd-G4 Precatalysts (e.g., BrettPhos Pd G4). These are air-stable, defined monomeric species that activate rapidly upon base addition, ensuring precise 1:1 Pd:Ligand stoichiometry.

Protecting Group Strategy

For C4 or C7 couplings, the N1-protecting group (PG) is not just a shield; it is a steric lever.

  • Recommended: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These move the bulk away from the core slightly compared to Trityl.

  • Avoid: Boc (tert-butoxycarbonyl) can be thermally unstable at the temperatures (>80°C) often required for hindered substrates.

Visualizing the Pathway

Figure 1: Steric Bottlenecks in the Catalytic Cycle

This diagram highlights where steric hindrance arrests the cycle and how bulky ligands (L) overcome it.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromoindazole AmineBind Amine Coordination OxAdd->AmineBind + Amine Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst Product Aminated Indazole RedElim->Product Warning1 STERIC BARRIER 1: C3-H or N1-PG blocks approach Warning1->OxAdd Warning2 STERIC BARRIER 2: Crowding prevents ring closure Warning2->RedElim

Caption: The Pd-catalyzed amination cycle. Red nodes indicate steps most susceptible to failure in hindered indazoles due to peri-interactions (Barrier 1) or bulk (Barrier 2).

Standard Operating Protocol (SOP)

Protocol ID: IND-AMN-04 Scale: 1.0 mmol (Adaptable)

Materials
  • Substrate: N1-protected Bromoindazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use higher equiv for volatile amines)

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.03 equiv / 1-3 mol%)

  • Base: LiHMDS (1.0 M in THF) or Cs2CO3 (solid, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon)

Step-by-Step Methodology
  • Inerting (Critical):

    • Equip a reaction vial with a stir bar and a septum cap.

    • Cycle vacuum/Argon 3 times. Note: Oxygen is the primary cause of catalyst death in low-loading reactions.

  • Solids Addition:

    • Under a positive flow of Argon (or in a glovebox), add:

      • Bromoindazole (1.0 mmol)

      • Solid Amine (if applicable, 1.2 mmol)

      • BrettPhos Pd G4 (15 mg, 0.02 mmol, 2 mol%)

      • If using Cs2CO3: Add 2.0 equiv (650 mg) at this stage.

  • Solvent & Liquid Reagents:

    • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Add liquid Amine (if applicable).

    • If using LiHMDS: Add dropwise at room temperature (1.2 mL, 1.2 mmol).

  • Reaction:

    • Seal the vial.

    • Heat to 80°C (for C5/C6 bromo) or 100°C (for C4/C7 bromo) in a heating block.

    • Stir vigorously (1000 RPM). Mass transfer is crucial for heterogeneous base mixtures (Cs2CO3).

  • Monitoring:

    • Check LCMS at 1 hour.

    • Self-Validation Check: If >10% protodehalogenation (indazole with no Br) is observed, lower temp to 80°C and switch to tBuXPhos Pd G4 .

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (Hex/EtOAc).

Troubleshooting & Optimization Logic

Use this decision tree to adapt the protocol if the standard conditions fail.

OptimizationTree Start Start: Standard Protocol (BrettPhos Pd G4) Check Analyze LCMS (1 Hour) Start->Check Success >90% Conversion Proceed to Workup Check->Success Good NoRxn <10% Conversion (SM Remains) Check->NoRxn Stalled Dehal Dehalogenation (Br replaced by H) Check->Dehal Side Product Sol_Temp Increase Temp to 110°C Switch to tBuBrettPhos NoRxn->Sol_Temp Activation Issue Sol_Base Switch Base: Use NaOtBu or LHMDS NoRxn->Sol_Base Base Issue Sol_Ligand Switch to tBuXPhos (Higher Steric Demand) Dehal->Sol_Ligand Red. Elim. too slow

Caption: Logic flow for troubleshooting stalled reactions or side-product formation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Bruno, N. C., et al. (2013). Pd-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

  • Park, N. H., et al. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.

Application Note and Detailed Protocol for the N-Methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the procedure for the N-methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole, a crucial transformation for synthesizing advanced intermediates in drug discovery programs. The strategic introduction of a methyl group on the indazole nitrogen can significantly modulate the pharmacological properties of the resulting molecule. This document provides a robust protocol, an in-depth discussion of the underlying chemical principles, and a framework for troubleshooting and ensuring reaction success.

Introduction: The Significance of N-Methylated Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1] The N-alkylation of the indazole core is a common strategy to explore the structure-activity relationship (SAR) and optimize pharmacokinetic profiles. The regioselectivity of this alkylation—whether it occurs at the N-1 or N-2 position—is a critical consideration, as the resulting isomers can have distinct biological activities and physical properties. This protocol focuses on a standard and widely applicable method for N-methylation, while also addressing the potential for isomeric mixtures and strategies for their separation and characterization.

Mechanistic Insights into Indazole N-Alkylation

The N-alkylation of indazoles is a nucleophilic substitution reaction. The indazole nitrogen atoms possess lone pairs of electrons that can attack an electrophilic methyl source, such as methyl iodide. The regioselectivity of this reaction is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.[2][3]

In the presence of a strong base like sodium hydride (NaH), the proton on the indazole nitrogen is abstracted to form an indazolide anion. This anion is a resonance-stabilized species with negative charge density on both N-1 and N-2. Consequently, alkylation can occur at either nitrogen, leading to a mixture of N-1 and N-2 methylated products. The ratio of these isomers is influenced by the solvent, temperature, and the nature of the substituents on the indazole ring.[2][4] Generally, N-1 alkylated products are thermodynamically more stable, while N-2 alkylated products are often the result of kinetic control.[1][2]

The electron-withdrawing nature of the trifluoromethyl group at the C-3 position and the bromine at the C-4 position of the target molecule will influence the electron density at the N-1 and N-2 positions, thereby affecting the regioselectivity of the methylation.

Experimental Protocol: N-Methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole

This protocol describes a general procedure for the N-methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole using sodium hydride and methyl iodide.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
4-bromo-3-(trifluoromethyl)-1H-indazoleC₈H₄BrF₃N₂265.03265 mg (1.0 equiv)
Sodium hydride (60% dispersion in mineral oil)NaH24.0048 mg (1.2 equiv)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL
Methyl iodideCH₃I141.9475 µL (1.2 equiv)
Saturated aqueous ammonium chloride solutionNH₄Cl53.49~10 mL
Ethyl acetateC₄H₈O₂88.11~50 mL
Brine (saturated aqueous NaCl solution)NaCl58.44~20 mL
Anhydrous sodium sulfateNa₂SO₄142.04~5 g
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-(trifluoromethyl)-1H-indazole (1.0 equiv).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution : NaH reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stirring : Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indazolide anion may be accompanied by gas evolution (hydrogen).

  • Addition of Methylating Agent : While maintaining the temperature at 0 °C, add methyl iodide (1.2 equiv) dropwise via syringe.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing : Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 methylated isomers.

Experimental Workflow Diagram

N_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Work-up & Purification A Dissolve Indazole in Anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for 30 min at 0 °C C->D E Add Methyl Iodide dropwise at 0 °C D->E F Warm to RT and Stir E->F G Monitor by TLC F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

Caption: Workflow for the N-methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole.

Troubleshooting and Considerations

  • Low Yield : If the reaction does not proceed to completion, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride.

  • Poor Regioselectivity : The formation of a mixture of N-1 and N-2 isomers is common. The ratio can sometimes be influenced by the choice of solvent and base. For instance, using a less polar solvent might favor one isomer over the other. If a specific isomer is desired, careful purification by column chromatography is essential. Alternative methylating agents can also be explored to improve regioselectivity. For example, trimethyloxonium tetrafluoroborate has been reported to favor N-2 methylation in some cases.[5]

  • Side Reactions : Over-methylation to form a quaternary indazolium salt is a possible side reaction, especially with prolonged reaction times or an excess of the methylating agent.[5] Careful monitoring of the reaction progress is crucial.

Safety Precautions

  • Sodium Hydride : A flammable solid that reacts violently with water. Handle in an inert atmosphere and away from ignition sources.

  • Methyl Iodide : A toxic and volatile liquid. It is a suspected carcinogen. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • DMF : A combustible liquid that can be absorbed through the skin. Use in a fume hood and wear gloves.

Characterization of Products

The purified N-1 and N-2 methylated isomers should be characterized by standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : Will provide definitive structural information and allow for the differentiation of the N-1 and N-2 isomers based on the chemical shifts of the methyl group and the indazole ring protons.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the isolated isomers.

Conclusion

The N-methylation of 4-bromo-3-(trifluoromethyl)-1H-indazole is a key synthetic step that can be achieved using the protocol outlined in this application note. While the formation of isomeric products is a common challenge in indazole chemistry, careful execution of the reaction and purification steps will allow for the successful isolation of the desired N-methylated derivatives. Understanding the mechanistic principles behind the reaction will aid in troubleshooting and optimizing the procedure for specific research and development needs.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. American Chemical Society. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

Sources

Solvent selection for high-temperature reactions with halogenated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for High-Temperature Reactions with Halogenated Indazoles

Executive Summary

Objective: To provide a scientifically grounded framework for selecting solvents in high-temperature (>100°C) functionalization of halogenated indazoles. Core Challenge: Halogenated indazoles typically exhibit poor solubility ("brick dust" properties) and high melting points, necessitating polar, high-boiling solvents. However, standard solvents like DMF degrade at high temperatures, poisoning catalysts and complicating purification. Solution: This guide prioritizes Dimethylacetamide (DMAc) for thermal stability and CPME (Cyclopentyl methyl ether) as a greener, process-friendly alternative, supported by a self-validating experimental protocol.

Critical Parameters for Solvent Selection

In high-temperature regimes, solvent selection is not merely about dissolving the substrate; it is about maintaining the integrity of the catalytic cycle and the substrate itself.

A. Thermal Stability & Decomposition (The DMF Problem)

While DMF (N,N-Dimethylformamide) is the default solvent for indazoles due to high solubility, it is chemically compromised above 100°C.

  • Mechanism of Failure: DMF undergoes thermal hydrolysis and decarbonylation, releasing dimethylamine .

  • Consequence: Dimethylamine is a potent ligand that coordinates to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (catalyst poisoning). It also competes in amination reactions.

  • Recommendation: Replace DMF with DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) for reactions >120°C. DMAc exhibits superior thermal stability and similar solvation power.

B. Solubility vs. Green Chemistry

Indazoles require high dielectric constants (


) to disrupt intermolecular Hydrogen bonding (N-H...N).
  • Traditional: NMP (

    
    ) and DMAc (
    
    
    
    ) are excellent but reprotoxic (Reach SVHC list).
  • Green Alternatives:

    • CPME (Cyclopentyl methyl ether): Boiling point (106°C) allows for reflux conditions; low peroxide formation; hydrophobic (easy workup). Limitation: Lower solubility for unsubstituted indazoles.

    • 2-MeTHF: Good for moderate temperatures (BP 80°C), but requires pressure vessels for high-T applications.

    • t-Amyl Alcohol: Excellent for base-mediated reactions (e.g., Buchwald-Hartwig) due to stability against strong bases, unlike esters or nitriles.

C. The "Naked Anion" Effect in SNAr

For nucleophilic aromatic substitution (SNAr) on fluoro- or chloro-indazoles, dipolar aprotic solvents (DMSO, DMAc) are non-negotiable. They solvate the cation (e.g., K+, Cs+) while leaving the nucleophilic anion "naked" and reactive, reducing the activation energy.

Decision Matrix: Solvent Selection Logic

The following diagram illustrates the decision process for selecting the optimal solvent based on reaction type and temperature requirements.

SolventSelection Start Reaction Type? Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling SnAr S_NAr / Nucleophilic Substitution Start->SnAr TempCheck Target Temp? Coupling->TempCheck Solvent_DMAc Solvent: DMAc (High T Stability, High Solubility) SnAr->Solvent_DMAc Workup Critical Solvent_DMSO Solvent: DMSO (Max Rate, Difficult Workup) SnAr->Solvent_DMSO Rate Critical T < 110°C T < 110°C TempCheck->T < 110°C Yes T > 110°C T > 110°C TempCheck->T > 110°C Yes SolubilityCheck Indazole Solubility? High (N-Alkyl) High (N-Alkyl) SolubilityCheck->High (N-Alkyl) Lipophilic Low (N-H) Low (N-H) SolubilityCheck->Low (N-H) Polar Solvent_CPME Solvent: CPME (or Toluene) + Surfactant (optional) (Green, Easy Workup) Solvent_tAmyl Solvent: t-Amyl Alcohol (Base Compatible, Mod. Solubility) T < 110°C->Solvent_CPME T > 110°C->SolubilityCheck High (N-Alkyl)->Solvent_tAmyl Low (N-H)->Solvent_DMAc

Caption: Logical flow for selecting solvents based on reaction mechanism (Coupling vs. SnAr) and thermal requirements.

Detailed Protocol: High-Temperature Suzuki Coupling

Case Study: Coupling of 5-Bromo-1H-indazole with Phenylboronic acid. Rationale: This substrate represents a "worst-case" scenario: free N-H (acidic, catalyst poison), poor solubility, and a C-Br bond requiring elevated temperatures (>100°C) for activation.

Materials
  • Substrate: 5-Bromo-1H-indazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%) – Chosen for thermal stability over Pd(PPh3)4.

  • Base: Cs2CO3 (2.0 eq) – Cesium promotes solubility better than Potassium in organic media.

  • Solvent System: DMAc : Water (9:1 v/v). Water is essential for the boronate activation step.

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Charge a reaction vial with DMAc/Water (9:1).

    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen at high T leads to rapid Pd-black precipitation and homocoupling of boronic acids.

  • Reaction Assembly:

    • Add 5-Bromo-1H-indazole (1.0 mmol, 197 mg), Phenylboronic acid (1.5 mmol, 183 mg), and Cs2CO3 (2.0 mmol, 652 mg) to the vial.

    • Add the catalyst Pd(dppf)Cl2 (0.03 mmol, 24 mg) last to minimize air exposure.

    • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Thermal Activation:

    • Place in a pre-heated block at 110°C .

    • Stir rate: >800 RPM. High agitation is required to break up the initial indazole suspension until it dissolves.

  • Monitoring (Self-Validation):

    • T=1h: Check LCMS. Expect ~40% conversion. If solution is black/precipitated, oxygen was present.

    • T=4h: Reaction should be complete.

    • Checkpoint: Look for the "De-bromo" byproduct (Indazole, M+H = 119). If >5%, the reaction is "starved" of boronic acid or temperature is too high for the catalyst lifespan.

  • Workup (Removing High BP Solvent):

    • Cool to Room Temp.[2]

    • Dilute with Ethyl Acetate (10 volumes) and Water (10 volumes).

    • Filter through a Celite pad to remove Pd residues.

    • Wash organic layer 3x with 5% LiCl solution .

    • Why LiCl? Lithium chloride dramatically increases the partitioning of DMAc/DMF into the aqueous phase, removing it from the organic product.

Experimental Workflow Diagram

Workflow Prep Degas Solvent (DMAc:H2O 9:1) 15 mins Ar sparge Mix Add Solids (Indazole, Base, Cat) Prep->Mix Heat Heat to 110°C Seal tube, 800 RPM Mix->Heat Monitor LCMS Check (Target vs De-halogenation) Heat->Monitor Monitor->Heat Incomplete Workup LiCl Wash (Remove DMAc) Monitor->Workup Conversion >95%

Caption: Optimized workflow for high-temperature coupling in high-boiling solvents.

Quantitative Comparison of Solvents

SolventBoiling Point (°C)Indazole SolubilityThermal StabilityGreen RatingRecommendation
DMF 153HighPoor (>100°C)RedAvoid at High T
DMAc 165HighGoodOrangeStandard for >100°C
NMP 202Very HighExcellentRed (Reprotoxic)Use only if DMAc fails
CPME 106Low-ModGoodGreenPreferred (if soluble)
DMSO 189HighGoodYellowBest for SNAr
Toluene 110Very PoorExcellentYellowRequires Phase Transfer

References

  • Vertex AI Search. (2025).[3] Suzuki coupling halogenated indazole high temperature protocol.

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

  • MDPI. (2023).[4] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.

  • ACS Omega. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone.

  • Green Chemistry (RSC). (2025). Evaluation of alternative solvents in common amide coupling reactions.

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole.

  • Wikipedia. (2025). Buchwald–Hartwig amination.

Sources

Troubleshooting & Optimization

Improving yield in cross-coupling of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Cross-Coupling of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Executive Technical Overview

You are working with 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole , a scaffold that presents a unique "push-pull" challenge in cross-coupling chemistry.

  • Electronic Activation: The indazole core is electron-deficient, and the C3-trifluoromethyl (

    
    ) group further withdraws electron density. Theoretically, this accelerates the oxidative addition of the C4-Br bond to Palladium(0).
    
  • Steric Deactivation (The Bottleneck): The C3-

    
     group is bulky (Van der Waals radius 
    
    
    
    isopropyl group). Being ortho to the C4-Bromine, it creates a "steric wall" that hinders the approach of the Pd-ligand complex and, more critically, destabilizes the transmetallation transition state.

The Result: Standard protocols (e.g.,


, 

) often stall at 20-40% conversion or lead to protodehalogenation (loss of Br replaced by H). To improve yield, you must shift to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are specifically engineered to force reductive elimination in crowded systems.

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalls with Unreacted Starting Material

Q: I am using


 with 

in Dioxane/Water, but the reaction stops at 30% conversion. Adding more catalyst doesn't help. Why?

A: The "dppf" ligand is insufficiently bulky to prevent the formation of inactive Palladium dimers or "Palladium Black" when facing the steric bulk of the


 group. The catalyst is dying before it can turn over.
  • The Fix: Switch to XPhos Pd G4 or SPhos Pd G4 . These precatalysts generate the active

    
     species immediately even at room temperature.
    
    • Mechanism: The bulky biaryl ligand protects the metal center from aggregation while creating a "pocket" that facilitates the entry of the bulky oxidative addition product.

Issue 2: Protodehalogenation (Formation of Des-Bromo Side Product)

Q: I see the bromine being replaced by hydrogen (mass -79/81, +1). Is my solvent wet?

A: While water can be a proton source, this is often a sign of slow transmetallation . If the Pd(II)-Ar species waits too long for the boronic acid to transmetallate, it will undergo


-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent/base.
  • The Fix:

    • Increase Transmetallation Rate: Use

      
        instead of Carbonate bases. The phosphate anion is more effective at activating the boronic acid in hindered systems.
      
    • Solvent Switch: Move to anhydrous Toluene or n-Butanol . If using Suzuki, use a minimum amount of water (ratio 10:1) just to solubilize the base, or use solid base with a phase transfer catalyst.

Issue 3: Homocoupling of the Boronic Acid

Q: My aryl bromide remains touched, but my boronic acid has dimerized. What is happening?

A: This indicates the oxidative addition to your hindered indazole is too slow compared to the oxidative homocoupling of the boronic acid (often catalyzed by Pd(II)).

  • The Fix:

    • Slow Addition: Add the boronic acid (or ester) via syringe pump over 1 hour.

    • Pre-activation: Heat the aryl bromide and catalyst first for 15 minutes to ensure oxidative addition occurs before the nucleophile (boron) is introduced.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching Aryl, Heteroaryl, or Vinyl groups to C4.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate 4-Bromo-1-methyl-3-(CF3)-indazole1.0Limiting reagent
Coupling Partner Aryl Boronic Acid (or Pinacol Ester)1.5Excess required due to potential deborylation
Catalyst XPhos Pd G4 0.02 - 0.052-5 mol%. Alternatively:

(2%) + XPhos (8%)
Base

(tribasic)
3.0Finely ground.

is a secondary choice.
Solvent 1,4-Dioxane : Water (4:1) [0.2 M]Degassed thoroughly (Sparge with Argon for 15 min)
Temperature 90°C - 100°C -Sealed vial/Schlenk tube

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, Base, and XPhos Pd G4.

  • Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Add degassed Dioxane and Water via syringe.

  • Heat to 90°C for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to >10 before extraction.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Attaching primary or secondary amines to C4.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst System BrettPhos Pd G4 or RuPhos Pd G4 0.03RuPhos is superior for secondary amines; BrettPhos for primary.
Base

2.5Milder than NaOtBu, prevents functional group damage.
Solvent t-Amyl Alcohol or Toluene [0.2 M]Anhydrous. t-Amyl alcohol allows higher temps (100°C+).
Temperature 100°C -Overnight reaction may be required.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for ligand selection and the specific steric bottleneck in the catalytic cycle.

OptimizationStrategy cluster_Suzuki Suzuki-Miyaura (C-C) cluster_Buchwald Buchwald-Hartwig (C-N) Start Start: 4-Bromo-1-methyl-3-(CF3)-indazole CheckPartner Identify Coupling Partner Start->CheckPartner Boronic Boronic Acid/Ester CheckPartner->Boronic Aryl/Vinyl Amine Amine (1° or 2°) CheckPartner->Amine Amine StericCheck Is Partner Sterically Hindered? (e.g., ortho-substituted) Boronic->StericCheck UseXPhos Use XPhos Pd G4 (High Steric Demand) StericCheck->UseXPhos Yes UseSPhos Use SPhos Pd G4 (General Hindrance) StericCheck->UseSPhos No AmineType Amine Type? Amine->AmineType UseBrett Use BrettPhos Pd G4 (Primary Amines) AmineType->UseBrett Primary UseRuPhos Use RuPhos Pd G4 (Secondary Amines) AmineType->UseRuPhos Secondary

Caption: Decision tree for selecting the optimal precatalyst based on the coupling partner and steric demands.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (Fast due to EWG) TransMet Transmetallation (Pd-Ar-R) OxAdd->TransMet + Boronic Acid (SLOW: Steric Clash with CF3) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligands RedElim->Pd0 - Product note CRITICAL FAILURE POINT: The C3-CF3 group blocks the approach of the nucleophile during Transmetallation. note->TransMet

Caption: Catalytic cycle highlighting Transmetallation as the rate-limiting step due to C3-CF3 steric hindrance.

References

  • BenchChem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (2025).[1][8][9][10] 1

  • RSC Publishing. Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[11] (2014). 11[2][10][12][13][14][15][16]

  • PubMed Central (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021).[13] 13[2][10][12][13][14][15][16]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligands.5[2][10][12][13][14][16]

Sources

Overcoming steric hindrance at the C4 position of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #404: C4-Indazole Functionalization Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

User Issue: "I cannot get conversion at the C4 position."

Diagnosis: You are likely experiencing the "Peri-Effect Blockade." In the indazole scaffold, the C4 position is uniquely hostile due to its proximity to the C3 position (the peri-position). Unlike the C5, C6, or C7 positions, C4 sits in a "bay region" relative to C3. If your C3 position bears any substituent (even a methyl group), the steric wall prevents standard palladium species from engaging in oxidative addition or transmetalation effectively. Furthermore, the N1/N2 nitrogens can act as catalyst poisons if not properly masked.

This guide provides the "patches" for this specific bug in your synthetic route.

Module 1: The Cross-Coupling Patch (Suzuki/Buchwald)

Use this if you already have a 4-haloindazole but the coupling fails.

The Core Logic: Ligand Cone Angle & Dispersion

Standard ligands (


, dppf) fail here because they lack the bulk required to force the palladium center to release the product (reductive elimination) in a crowded environment. You need Dialkylbiaryl Phosphines  (Buchwald Ligands).

Why they work:

  • Electronic: The electron-rich dialkylphosphino group facilitates oxidative addition into the deactivated C4-halogen bond.

  • Steric: The biaryl backbone creates a "roof" over the metal, preventing aggregation, while the bulk forces the C4-substituent and the coupling partner together during reductive elimination.

Recommended Protocol (The "SPhos System")
ParameterRecommendationTechnical Rationale
Ligand SPhos (Suzuki) or RuPhos (Amination)SPhos provides the optimal balance of stability and steric bulk for ortho-hindered couplings.
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Use a Pd(0) source or a labile Pd(II) source. Avoid Pd(PPh₃)₄ (ligand exchange is too slow).
Base K₃PO₄ (anhydrous)Weaker bases like carbonate often fail to activate the boronic acid in hindered systems. Phosphate is superior here.
Solvent Toluene/Water (10:1) The biphasic system dissolves inorganic bases while keeping the catalyst active in the organic phase.
Temp 100°C - 110°C High energy is required to overcome the rotational barrier of the intermediate Pd-complex.

Step-by-Step Workflow:

  • Degassing (Critical): Sparge Toluene and Water separately with Argon for 20 mins. Oxygen kills the active monomeric Pd-L species.

  • Pre-complexation: In a vial, mix Pd(OAc)₂ (1 equiv) and SPhos (2 equiv) in Toluene. Stir at RT for 5 mins until the solution turns yellow/orange (active species formation).

  • Addition: Add the 4-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Reaction: Seal and heat to 100°C. Monitor via LCMS.

    • Troubleshooting: If you see dehalogenation (reduction of C4-Br to C4-H), switch the solvent to 1,4-Dioxane and lower the temp to 80°C.

Module 2: The Direct C-H Activation Patch

Use this if you have an unsubstituted indazole and want to install a group at C4 directly.

The Challenge: Electrophilic substitution naturally favors C3. To hit C4, you must use a Directing Group (DG) that physically pulls the metal catalyst to the C4-H bond.

Strategy A: The C3-Pivaloyl Director

Installing a pivaloyl group at C3 acts as a "crane," positioning the catalyst exactly at C4.

  • Mechanism: The carbonyl oxygen of the pivaloyl group coordinates to the Iridium or Rhodium catalyst, forming a stable 6-membered metallacycle intermediate at C4.

  • Reagent:

    
     + dtbpy (ligand).
    
  • Outcome: Selective C4-Borylation.[1]

Strategy B: Transient Directing Groups (Advanced)

For C4-Alkynylation or Arylation, use an amino acid (Glycine or Alanine) as a transient DG.

  • How it works: The amino acid forms a temporary imine with an aldehyde handle on the indazole (usually at C3), directs the Pd to C4, and then hydrolyzes off.

Graphviz Diagram 1: Decision Tree for C4-Indazole Functionalization

G Start Start: C4-Indazole Problem Check Do you have a C4-Halogen? Yes Yes (C4-Br/I) Coupling Suzuki/Buchwald Protocol (SPhos/RuPhos) Yes->Coupling Proceed to Coupling No No (C4-H) CHAct Directing Group Strategy No->CHAct Proceed to C-H Activation CheckSteric C3-H vs C3-R Coupling->CheckSteric Is C3 Substituted? DG Transient DG (Gly/Ala) or C3-Pivaloyl CHAct->DG Install Directing Group Easy Standard Pd(PPh3)4 CheckSteric->Easy C3-H (Less Hindered) Hard Advanced Pd-G3/G4 (SPhos/XPhos) CheckSteric->Hard C3-R (Peri-Effect) IrCat IrCat DG->IrCat Ir-Catalyzed Borylation (C4-Bpin)

Figure 1: Decision logic for selecting the correct functionalization pathway based on starting material availability and steric constraints.

Module 3: Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion. Is the catalyst dead? A: Likely yes. In hindered systems, the active Pd(0) species is unstable and prone to aggregation into Pd-black.

  • Fix: Add 10 mol% more catalyst after 4 hours. Or switch to a Pd-Precatalyst (e.g., XPhos Pd G3) which releases the active species slowly, maintaining a steady concentration.

Q2: I'm getting a mixture of N1 and N2 arylation instead of C4 coupling. A: This is a common regioselectivity issue. The N-H bond is acidic and competes with the C-X bond for oxidative addition (via deprotonation).

  • Fix: Protect the nitrogen before attempting C4 chemistry. Use THP (Tetrahydropyran) or SEM (Trimethylsilylethoxymethyl) . Avoid Boc (unstable at high temp) or Tosyl (too electron-withdrawing, deactivates the ring).

Q3: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of the reductive elimination step in sterically crowded couplings.

  • Protocol: 120°C for 30 mins in a sealed vessel. Use a high-boiling solvent like DMF or NMP to avoid pressure buildup.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Accounts of Chemical Research, 2008.
    • URL:[Link]

  • SPhos for Hindered Biaryls

    • Title: "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides."
    • Source:Angewandte Chemie Int. Ed., 2005.
    • URL:[Link]

  • C4-Selective C-H Activation (Transient DG)

    • Title: "Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group."
    • Source:Organic Letters, 2024.[2]

    • URL:[Link]

  • C4-Borylation via Directing Groups

    • Title: "From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
    • Source:Accounts of Chemical Research, 2021.
    • URL:[Link]

  • General Indazole Reactivity Guide: Title: "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Source:BenchChem Technical Library.

Sources

Technical Support Center: Purification of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-withdrawing trifluoromethyl (


) group at C3 and the bulky bromine at C4 creates a unique purification profile compared to non-fluorinated indazoles.

The Primary Challenge: Regioisomer Separation (N1 vs. N2) The synthesis of this molecule, typically via methylation of the parent indazole, yields two isomers:[1][2]

  • N1-methyl (Desired): Thermodynamically favored, generally less polar.

  • N2-methyl (Impurity): Kinetically favored under certain conditions, generally more polar.

Because the


 group increases the overall lipophilicity of the molecule, the retention time difference (

) between N1 and N2 isomers on silica gel is often compressed compared to standard indazoles. This guide focuses on maximizing the resolution between these isomers.

Purification Decision Matrix (Workflow)

The following logic gate determines the optimal purification strategy based on your crude mixture's profile.

PurificationWorkflow Start Crude Reaction Mixture Check Analyze Isomer Ratio (HPLC/NMR) Start->Check HighN2 High N2 Content (>15%) Check->HighN2 Poor Selectivity LowN2 Low N2 Content (<5%) Check->LowN2 Good Selectivity Flash Flash Chromatography (Silica Gel) HighN2->Flash Required for Separation Cryst Recrystallization (EtOH/Water or Heptane) LowN2->Cryst Enrichment Possible Final Final Product (>98% Purity) Flash->Final Cryst->Flash If Mother Liquor still contains product Cryst->Final

Figure 1: Decision tree for selecting chromatography vs. crystallization based on the regioisomer ratio in the crude material.

Troubleshooting Guide

SymptomProbable CauseTechnical Solution
Co-elution of N1/N2 isomers The

group makes the molecule "greasy," causing both isomers to elute too quickly in standard EtOAc/Hexane gradients.
Switch Solvent System: Use a gentler gradient of DCM/Heptane or Toluene/EtOAc . Toluene often provides better

selectivity for aromatic isomers than simple alkanes.
Product oils out during recrystallization Impurity profile (specifically unreacted starting material) is disrupting the crystal lattice.Seed & Cool Slowly: Dissolve in hot solvent, add a seed crystal (if available), and cool to RT over 4 hours before moving to 0°C. Do not shock-cool.
Low Yield after Column Product is precipitating on the column or streaking due to low solubility in the mobile phase.Solid Load: Do not liquid load with DCM if running a Hexane gradient. Adsorb the crude onto Celite or Silica (1:2 ratio) and dry load to ensure a tight band.
"Ghost" peaks in NMR Rotamers or Fluorine coupling.Run High-Temp NMR: The

group can induce rotamers. Run NMR at 50°C in DMSO-

to sharpen peaks. Note:

coupling to C4-H is normal.

Detailed Protocols

Protocol A: High-Resolution Flash Chromatography

Best for: Separating N1/N2 isomers when N2 > 5%.

Principle: The N1 isomer is less polar and will elute first. The


 group significantly lowers the polarity, so standard 0-50% EtOAc gradients are often too strong, causing co-elution.
  • Stationary Phase: High-performance spherical silica (20-40 µm).

  • Mobile Phase:

    • Solvent A: n-Heptane (preferred over Hexane for toxicity and separation reasons).

    • Solvent B: Ethyl Acetate (EtOAc) OR Dichloromethane (DCM).

  • Gradient Strategy:

    • Equilibration: 100% Heptane (3 CV - Column Volumes).

    • Loading: Dry load on Celite.

    • Elution:

      • 0% to 5% B over 5 CV (Elutes non-polar impurities).

      • 5% to 15% B over 15 CV (Target elution window for N1 isomer ).

      • 15% to 40% B over 10 CV (Elutes N2 isomer and polar byproducts).

  • Detection: UV at 254 nm (aromatic) and 280 nm (indazole core).

Expert Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites, reducing tailing for the basic indazole nitrogens.

Protocol B: Selective Recrystallization

Best for: Final polishing (purity >95% to >99%) or enriching N1 from a mixture.

Principle: The N1-methyl isomer typically has a higher melting point and better lattice energy than the N2 isomer due to symmetry.

  • Solvent System: Ethanol/Water (most robust) or Heptane/EtOAc.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

    • Once dissolved, remove heat and immediately add warm Water dropwise until persistent turbidity is just observed (cloud point).

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Chill at 0-4°C for 1 hour.

    • Filtration: Filter the white needles/crystalline solid and wash with cold 20% Ethanol/Water.

  • Drying: Vacuum oven at 40-45°C for 12 hours. (Caution:

    
     compounds can be volatile; do not overheat).
    

Frequently Asked Questions (FAQs)

Q1: How do I distinguish the N1 and N2 isomers by NMR? A: In the


 NMR (DMSO-

or

), the N-Methyl peak is diagnostic.
  • N1-Methyl (Desired): Typically appears upfield (approx. 4.0 - 4.1 ppm).

  • N2-Methyl (Impurity): Typically appears downfield (approx. 4.2 - 4.4 ppm).[3]

  • Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. The N1-methyl group will show a correlation with the proton at C7 (or C7 substituents), whereas the N2-methyl will show correlation with C3 (if a proton were there) or distinct lack of C7 correlation.

Q2: Why is my yield lower than expected after methylation? A: The


 group at C3 is electron-withdrawing, which reduces the nucleophilicity of the indazole nitrogens. This often requires higher reaction temperatures or stronger bases (like NaH or 

), which can lead to bis-alkylation or degradation. Ensure anhydrous conditions are strictly maintained.

Q3: Can I use Reverse Phase (C18) chromatography? A: Yes. For difficult separations, C18 is excellent.

  • Buffer: 0.1% Formic Acid or Ammonium Bicarbonate.

  • Gradient: High organic start (e.g., 50% ACN/Water to 90% ACN/Water) because the molecule is very lipophilic.

References

  • Vertex AI Search. (2023). Synthesis and Separation of N1/N2 Indazole Isomers. Retrieved from 4.

  • BenchChem Application Notes. (2025). Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from 2.

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-1-methyl-1H-indazole derivatives. Retrieved from 5.

  • WuXi Biology. (2022).[6] Mechanism of Highly Selective N2 Alkylation of Indazole. Retrieved from 7.

Sources

Technical Support Center: Solubility Optimization for Trifluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with trifluoromethyl (


) indazole scaffolds. It synthesizes physicochemical principles with practical troubleshooting protocols.[1]

Executive Summary: The Fluorine Paradox

Trifluoromethyl (


) indazoles are privileged scaffolds in kinase inhibition (e.g., VEGFR, PI3K) and immuno-oncology. However, they present a distinct "Fluorine Paradox": the same 

group that enhances metabolic stability and potency significantly compromises aqueous solubility.

The Physicochemical Barrier:

  • Lipophilicity Spike: The addition of a

    
     group typically increases cLogP by 1.0–1.2 units compared to a methyl group, driving the molecule toward rapid aggregation in aqueous media.
    
  • Crystal Lattice Energy: The

    
     group encourages strong dipole-dipole stacking in the solid state, requiring high energy to break the crystal lattice during dissolution.
    
  • "Grease Ball" Effect: In polar solvents, the hydrophobic

    
     moiety drives the formation of micro-aggregates that mimic true solutions but yield false-positive biological data (promiscuous inhibition).
    

Troubleshooting Guide (Q&A)

Direct solutions to common user-reported issues.

Issue 1: "My compound precipitates immediately upon dilution from DMSO into cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1] The rapid change in dielectric constant from DMSO (


) to water (

) causes the hydrophobic indazole to crash out before it can disperse.

Corrective Protocol: Do not pipette the DMSO stock directly into the bulk media. Instead, use the Intermediate Dilution Method :

  • Step 1: Dilute your 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., PEG-400 or Propylene Glycol).[1]

  • Step 2: Vortex vigorously.[1][2]

  • Step 3: Pipette this intermediate solution into the final aqueous buffer while vortexing the buffer.

  • Why this works: The transition solvent lowers the interfacial tension, preventing the immediate nucleation of crystals.

Issue 2: "I see variable IC50 values between biological replicates."

Diagnosis: You are likely observing Colloidal Aggregation .[1]


-indazoles often form sub-micron colloids at concentrations 

.[1] These colloids sequester enzymes, leading to non-specific inhibition.

Validation Test: Add a non-ionic detergent (0.01% Triton X-100 or Tween-80) to your assay buffer.[1]

  • Result A: If IC50 remains stable

    
     True inhibition.[1]
    
  • Result B: If IC50 increases (potency drops)

    
     The previous activity was an artifact of aggregation.
    
Issue 3: "Can I use acid or base to improve solubility?"

Technical Insight: It depends on the substitution at the N1 position of the indazole ring.

  • Case A: Free N-H Indazole. The

    
     group is electron-withdrawing.[1] If located on the benzene ring (positions 4-7), it increases the acidity of the N1-H (pKa shifts from ~14 down to ~11-12).
    
    • Action: Use a basic buffer (pH > 9) or form a sodium salt to generate the soluble anion.

  • Case B: N-Alkylated Indazole. The molecule acts as a very weak base (pyridine-like N2).[1]

    • Action: Acidification is rarely effective because the

      
       group reduces the basicity of N2, often pushing the pKa below 1.0. Strong acids may be required, which are incompatible with biological assays.[1] Rely on cosolvents instead. 
      

Advanced Solubilization Strategies

Strategy A: The "Golden Triangle" Cosolvent System

For animal studies (PK/PD) or high-concentration assays, simple DMSO/Water mixtures fail. Use this ternary system validated for fluorinated heterocycles.

ComponentRoleRecommended % (v/v)
DMSO Primary Solubilizer (breaks crystal lattice)5% - 10%
PEG 400 Interfacial Stabilizer (prevents crashing)30% - 40%
Water/Saline Bulk Vehicle50% - 65%
Tween 80 Surfactant (prevents aggregation)1% - 5%
Strategy B: Cyclodextrin Complexation (HP-β-CD)

Cyclodextrins are the "gold standard" for


-indazoles.[1] The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) perfectly accommodates the trifluoromethyl-phenyl moiety, shielding it from water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1]

  • Dissolve the indazole in a minimal volume of acetone or methanol (volatile solvent).[1]

  • Add the indazole solution dropwise to the HP-β-CD solution with constant stirring.[1]

  • Evaporate the volatile solvent (SpeedVac or nitrogen stream) to leave the drug encapsulated in the cyclodextrin shell.

  • Filter sterilize (0.22

    
    ).[1]
    

Visualizing the Workflow

Diagram 1: Solubility Troubleshooting Decision Tree

Caption: A logical flow for selecting the correct solubilization method based on experimental constraints.

SolubilityTree Start Start: Dissolution Issue CheckStruct Check Structure: Is N1 substituted? Start->CheckStruct FreeNH Free N-H (Acidic) CheckStruct->FreeNH No (H) NAlkyl N-Alkyl (Neutral/Weak Base) CheckStruct->NAlkyl Yes (R) BaseSol Strategy: pH Adjustment Use pH > 9 or Na+ Salt FreeNH->BaseSol CheckApp Application Type? NAlkyl->CheckApp InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal PK) CheckApp->InVivo DMSOSpike Protocol: DMSO Stock + Intermediate Dilution InVitro->DMSOSpike Low Conc (<10 uM) Complex Protocol: HP-beta-CD Complexation InVitro->Complex High Conc (>10 uM) InVivo->Complex IV Route Cosolvent Protocol: Ternary System (DMSO/PEG400/Water) InVivo->Cosolvent IP/PO Route

[1]

Diagram 2: Mechanism of "Crashing Out" vs. Stabilization

Caption: Molecular view of how transition solvents and cyclodextrins prevent precipitation of CF3-indazoles.

Mechanism Stock DMSO Stock (Solvated Indazole) WaterAdd Addition to Water Stock->WaterAdd Shock Solvent Shock (DMSO strip-off) WaterAdd->Shock Direct Mix Cyclo HP-beta-CD Presence WaterAdd->Cyclo With Excipient Agg Hydrophobic Aggregation (CF3-CF3 stacking) Shock->Agg Precip PRECIPITATION Agg->Precip Inc Inclusion Complex (CF3 shielded) Cyclo->Inc Sol STABLE SOLUTION Inc->Sol

[1]

Representative Solubility Data

Data derived from aggregate physicochemical profiling of 4-trifluoromethyl and 6-trifluoromethyl indazole derivatives.

Solvent / MediumSolubility (mg/mL)RatingNotes
DMSO > 50ExcellentStandard stock solvent.[1]
Ethanol 10 - 25GoodGood for evaporation protocols.[1]
PEG 400 5 - 15ModerateExcellent cosolvent; viscous.[1]
PBS (pH 7.4) < 0.005PoorCritical Issue: Requires modification.
PBS + 5% DMSO 0.05 - 0.1LowRisk of precipitation over time.[1]
20% HP-β-CD 2.0 - 5.0HighBest for aqueous biological assays.[1]

References

  • BenchChem Technical Support. (2025).[1][3][4][5] An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2018). Strategies for Improving the Solubility of Lipophilic Drugs.
  • Guitton-Spassky, T., et al. (2025).[1][6] Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.[1][6] Retrieved from [1]

  • Zhou, Y., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles. The Journal of Organic Chemistry. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on CF3 lipophilicity).

  • PubChem Compound Summary. (2025). 6-(Trifluoromethyl)-1H-indazole.[1][4] Retrieved from [1]

Sources

Technical Support Center: Minimizing Debromination in Palladium Catalysis

[1]

Topic: Minimizing Debromination (Hydrodehalogenation) Side Reactions Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Core Directive: The "Silent Killer" of Yield

Debromination (hydrodehalogenation)—where the aryl bromide starting material is reduced to the corresponding arene (Ar-Br

propagation of the desired pathway (transmetallation or amine binding)hydride generation and capture

This guide moves beyond basic "optimization" and dissects the mechanistic causality of debromination, providing you with self-validating protocols to suppress it.

Troubleshooting Guide (Q&A)

Q1: Why is my aryl bromide converting to the parent arene instead of the coupled product?

The Mechanic's Insight: This is rarely a random decomposition. It is a sign that your catalytic intermediate, the oxidative addition complex


The Mechanism: The primary culprit is


-Hydride Elimination
  • From Solvents/Additives: If you use alcohols (isopropanol, ethanol) or amines with

    
    -hydrogens, the palladium center can coordinate these species. A subsequent 
    
    
    -hydride elimination generates a
    
    
    species.
  • Reductive Elimination: This hydrido-palladium species rapidly undergoes reductive elimination to release Ar-H (the debrominated byproduct) and regenerate Pd(0).[1]

Immediate Action:

  • Check your solvent: Are you using primary/secondary alcohols? Switch to aprotic solvents (Toluene, THF, Dioxane).[2][3]

  • Check your base: Are you using alkoxides (e.g., NaOEt, NaOiPr)? These readily undergo

    
    -hydride elimination. Switch to inorganic bases (
    
    
    ,
    
    
    ).
Q2: I am running a Buchwald-Hartwig amination with a primary amine and seeing massive debromination. Why?

The Mechanic's Insight: Primary amines are notorious for this.[4] After the amine binds to the palladium and is deprotonated to form the amido complex


However, the most common pathway in amination is actually


-hydride elimination from the amine substrate itself

The Fix: You must accelerate the Reductive Elimination step.

  • Ligand Choice: Use bulky, electron-rich ligands like BrettPhos or RuPhos .[5] These ligands are sterically designed to "squeeze" the Pd center, forcing the aryl group and the amine together, accelerating C-N bond formation faster than the

    
    -hydride elimination can occur.
    
Q3: Does the electronic nature of my aryl bromide matter?

The Mechanic's Insight: Yes. Electron-deficient aryl bromides (e.g., 4-bromo-trifluoromethylbenzene, bromopyridines) are significantly more prone to debromination.

  • Reason: The oxidative addition is fast, leading to a high concentration of the electrophilic

    
     species sitting in solution. Furthermore, the electron-withdrawing group makes the aryl ring more susceptible to accepting a hydride.
    

The Fix:

  • Slow Addition: Do not dump all the aryl bromide in at once. Use a syringe pump to keep the concentration of the vulnerable oxidative addition complex low relative to the nucleophile.

  • Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes help by ensuring the reaction finishes before side pathways take over, but usually, increasing the concentration of the nucleophile (boronic acid/amine) is more effective to drive the intermolecular reaction over the unimolecular side reaction.

Visualizing the Problem

Understanding the competition between the Product Pathway and the Debromination Trap is vital.

Figure 1: Mechanistic Divergence in Pd-Catalysis

DebrominationMechanismPd0Pd(0) Active CatalystOxAddOxidative Addition[Ar-Pd-Br]Pd0->OxAddAr-BrTransMetTransmetallation/Binding(+ Nucleophile)OxAdd->TransMetFast PathBetaElimβ-Hydride Elimination(The Trap)OxAdd->BetaElimSlow TransmetallationProdComplex[Ar-Pd-Nu]TransMet->ProdComplexProductProduct (Ar-Nu)ProdComplex->ProductReductive Elim.Product->Pd0HydrideSourceHydride Source(Alcohol/Base/Amine)HydrideSource->BetaElimHydrideComplex[Ar-Pd-H]BetaElim->HydrideComplexSideProductDebrominated Byproduct(Ar-H)HydrideComplex->SideProductFast Reductive Elim.SideProduct->Pd0

Caption: The "Race Condition": If transmetallation (blue path) is slow due to sterics or low nucleophile activity, the catalyst recruits a hydride (red path), leading to irreversible debromination.

Experimental Protocols

These protocols are designed with "safety nets" to prevent hydride insertion.

Protocol A: Optimized Suzuki-Miyaura for Electron-Deficient Aryl Bromides

Target: Minimizing debromination in 4-bromopyridine or electron-poor arenes.

  • Solvent System: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) .

    • Why: Avoids secondary alcohols (isopropanol) which are potent hydride donors.

  • Base: Use Potassium Phosphate Tribasic (

    
    ) .
    
    • Why: Unlike ethoxide/methoxide, phosphate cannot undergo

      
      -hydride elimination. It also buffers the pH, preventing protodemetallation.
      
  • Ligand: XPhos or SPhos .

    • Why: These bulky biaryl phosphines accelerate the transmetallation and reductive elimination steps, leaving no time for the Pd-H species to form.

  • Procedure:

    • Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv),

      
       (2.0 equiv), 
      
      
      (1 mol%), and XPhos (2-4 mol%).
    • Crucial Step: Evacuate and backfill with Argon x3. Oxygen promotes ligand oxidation, slowing the cycle and inviting side reactions.

    • Add degassed Dioxane/Water.

    • Heat to 80°C. Note: Do not overheat (>100°C) unless necessary, as higher T promotes thermodynamics (Ar-H is thermodynamically stable).

Protocol B: Buchwald-Hartwig Amination (Anti-Debromination)

Target: Coupling primary amines without reduction.

  • Solvent: t-Amyl Alcohol or Dioxane .

    • Why: t-Amyl alcohol is tertiary; it cannot undergo

      
      -hydride elimination.
      
  • Base:

    
      or NaOtBu  (Use NaOtBu only if t-Amyl alcohol is solvent).
    
    • Prefer:

      
       is safer if debromination is observed.
      
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: BrettPhos is specifically engineered to prevent the formation of the stable Pd-amido dimer and accelerate reductive elimination.

Comparative Data: The Impact of Reaction Parameters

The following table illustrates how changing single variables affects the ratio of Product (Ar-Nu) to Debrominated Byproduct (Ar-H).

Table 1: Optimization Screen for 4-Bromo-benzonitrile Coupling

Variable ChangedConditionProduct YieldDebrominated (Ar-H)Technical Note
Standard (Poor)

,

, Ethanol, 80°C
45%40% Ethanol/Ethoxide acts as hydride source via

-elimination.
Solvent Switch

,

, Toluene , 80°C
60%25% Removing solvent hydride source helps, but base is still an issue.
Base Switch

,

, Toluene, 80°C
75%10% Carbonate cannot donate hydrides.
Ligand Switch Pd-XPhos ,

, THF/H2O, 60°C
98% <1% Bulky ligand accelerates product pathway; lower temp suppresses side reaction.

Troubleshooting Decision Tree

Use this flow to diagnose your specific experiment.

TroubleshootingFlowStartIssue: High Debromination ObservedCheckSolvent1. Check Solvent:Is it a primary/secondary alcohol?Start->CheckSolventSwitchSolventSwitch to Aprotic(Toluene, Dioxane, THF)CheckSolvent->SwitchSolventYesCheckBase2. Check Base:Is it an alkoxide (NaOEt, NaOiPr)?CheckSolvent->CheckBaseNoSwitchSolvent->CheckBaseSwitchBaseSwitch to Inorganic(K3PO4, Cs2CO3)CheckBase->SwitchBaseYesCheckLigand3. Check Ligand:Is it simple (PPh3) or bidentate?CheckBase->CheckLigandNoSwitchBase->CheckLigandSwitchLigandUse Bulky/Dialkylbiaryl(XPhos, SPhos, BrettPhos)CheckLigand->SwitchLigandYesCheckSubstrate4. Substrate:Is it electron-deficient?CheckLigand->CheckSubstrateNo (Already using bulky)SwitchLigand->CheckSubstrateOptimizeAddIncrease Nucleophile Conc.Slow addition of Ar-BrCheckSubstrate->OptimizeAddYes

Caption: Systematic elimination of hydride sources and kinetic bottlenecks.

References

  • BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Guides.[2] Link

  • Navarro, O., et al. (2005).[1] Dehalogenation of aryl halides.[1][3][6] Journal of Organic Chemistry. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Wikipedia. Buchwald–Hartwig amination: Mechanism and Side Reactions. Wikipedia. Link

  • ACS Catalysis. Solvent effects in palladium catalysed cross-coupling reactions. ACS Publications. Link

Recrystallization solvents for high-purity indazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Solvents for High-Purity Indazole Intermediates

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Optimization of purity profiles for 1H- and 2H-indazole scaffolds, specifically addressing regioisomer separation and common purification failures.

Core Logic: The Science of Indazole Solubility

Before selecting a solvent, you must understand the molecular behavior of your substrate. Indazoles exhibit annular tautomerism, which fundamentally alters their physical properties and solubility profiles.[1]

The Tautomer Challenge:

  • 1H-Indazole (Benzenoid): Thermodynamically stable.[1][2] Lower dipole moment (~1.5 D). Forms intermolecular hydrogen bond dimers in the solid state.[3]

  • 2H-Indazole (Quinonoid): Kinetically favored in certain alkylations but thermodynamically less stable (~2.3–3.2 kcal/mol higher energy). Significantly higher dipole moment (~3.4 D).

Implication for Purification: The large difference in dipole moments means these isomers interact differently with polar and non-polar solvents. You can exploit this "polarity gap" to separate regioisomers via fractional recrystallization.

Table 1: Comparative Properties of Indazole Tautomers
Property1H-Indazole2H-IndazolePurification Relevance
Electronic Structure Benzenoid (Aromatic)Quinonoid1H is generally less soluble in highly polar media than 2H.[4]
Dipole Moment ~1.50 D~3.40 D2H is significantly more polar; use polarity-tuned binary systems.
Thermodynamics Stable (Major Tautomer)Metastable2H can revert to 1H in solution; avoid prolonged heating in protic solvents if 2H is the target.
pKa (Acidity) ~13.86N/A1H-NH is acidic; solubility can be manipulated by pH adjustment.

Troubleshooting Guide (Q&A)

Q1: How do I separate 1H-indazole from 2H-indazole isomers?

A: This is the most common challenge in indazole synthesis. Because the 2H-isomer is more polar (higher dipole), it typically remains in solution in moderately polar solvent mixtures, while the less polar 1H-isomer crystallizes out.

  • Recommended System: Acetone/Water or Methanol/Water .

  • Mechanism: The 1H-isomer, being less polar, reaches saturation faster as water (anti-solvent) is added or as the solution cools. The more polar 2H-isomer stays solubilized in the aqueous-organic mother liquor.

  • Protocol Tip: For difficult separations, use a ratio of 3:1 to 2:5 (Organic:Water) . Dissolve the crude mixture in the hot organic solvent first, then slowly add water until turbidity persists.

Q2: My product "oils out" instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common with low-melting indazole intermediates or when the solvent's boiling point exceeds the solid's melting point.

  • Immediate Fix: Re-heat to dissolve the oil. Add a small amount of a "good" solvent (e.g., Ethanol) to change the composition, then cool very slowly.

  • Prevention: Ensure your solvent boiling point is lower than the melting point of your solid. If your solid melts at 80°C, do not use Toluene (BP 110°C); switch to Methanol (BP 65°C) or Acetone (BP 56°C).

Q3: I have persistent colored impurities (tars) that won't filter out.

A: Indazole synthesis (especially via hydrazine routes) often generates oligomeric azo-tars.

  • Solution: Use Activated Charcoal (1-2% w/w).

  • Critical Step: Do not add charcoal to a boiling solution (risk of eruption). Cool slightly, add charcoal, boil for 5-10 minutes, then perform a hot filtration through a Celite pad to remove the charcoal-adsorbed impurities.

Decision Frameworks & Visualizations

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the initial solvent system based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Indazole IsomerCheck Is Regioisomer (1H vs 2H) Separation Required? Start->IsomerCheck PolarityCheck Is the Molecule Highly Polar (COOH, NO2)? IsomerCheck->PolarityCheck No SystemA System A: Acetone/Water (Exploits Dipole Difference) IsomerCheck->SystemA Yes (Critical) NonPolarCheck Is the Molecule Lipophilic (Alkyl/Aryl)? PolarityCheck->NonPolarCheck No SystemB System B: Ethanol/Water (General Purpose) PolarityCheck->SystemB Yes SystemC System C: Toluene/Hexane (Risk of Oiling Out) NonPolarCheck->SystemC Yes (High Purity Needed) SystemD System D: Ethyl Acetate/Hexane (Standard Non-Polar) NonPolarCheck->SystemD Yes (Standard)

Caption: Decision matrix for selecting recrystallization solvents based on indazole structural properties and impurity profiles.

Figure 2: Workflow for Handling "Oiling Out"

Follow this loop when your product separates as a liquid oil.

OilingOut Problem Problem: Product Oils Out Reheat 1. Re-heat to Dissolve Oil Problem->Reheat SolventMod 3. Add More 'Good' Solvent (Lower Saturation) Reheat->SolventMod Seed 2. Add Seed Crystal at T < MP CoolSlow 4. Cool Very Slowly (Insulate Flask) Seed->CoolSlow SolventMod->Seed CoolSlow->Reheat Oils Again (Repeat) Success Crystalline Solid CoolSlow->Success Crystals Form

Caption: Step-by-step troubleshooting loop for converting an oiled-out product into a crystalline solid.

Standard Operating Protocols (SOPs)

Protocol A: Separation of 1H/2H Isomers (Acetone/Water Method)

Best for: Nitro-, Amino-, or Halo-substituted indazoles.

  • Dissolution: Place 10 g of crude indazole mixture in a 250 mL Erlenmeyer flask. Add 30 mL of Acetone and heat to reflux (approx. 56°C) until fully dissolved.

  • Filtration (Optional): If insoluble particles are present, perform a hot filtration.

  • Precipitation: While maintaining gentle boiling, add Water dropwise.

    • Visual Cue: Stop adding water when a faint turbidity (cloudiness) persists for more than 10 seconds.

    • Re-solubilization: Add a few drops of Acetone to just clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-4 hours.

    • Note: The 1H-isomer will typically crystallize first.

  • Collection: Filter the crystals under vacuum. Wash with a cold 1:1 Acetone/Water mixture.

  • Purity Check: Analyze via HPLC or H-NMR. If 2H-isomer persists (>1%), repeat the process.

Protocol B: General Purification (Ethanol/Water Method)

Best for: Routine cleaning of synthesized intermediates.

  • Saturation: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Charcoal Treatment: If the solution is dark/colored:

    • Cool solution to ~60°C.

    • Add activated charcoal (1% w/w).

    • Boil for 5 mins.

    • Filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly. If no crystals form by 40°C, add warm water dropwise until the solution is slightly cloudy, then cool to 4°C.

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C to remove trapped solvent.

References

  • Separation of substituted indazole isomers. (2011). CN101948433A. Google Patents.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. (2007). National Institutes of Health (PMC). Available at: [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019). Journal of Organic Chemistry. Available at: [Link]

  • Indazole - Physical Properties and Tautomerism. (2024). Wikipedia / Cheméo Data. Available at: [Link]

Sources

Troubleshooting low conversion rates in 4-bromo indazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo Indazole Functionalization

Status: Active Ticket Priority: High (Blocker for SAR campaigns)

Welcome to the technical support center. If you are reading this, you are likely staring at an LCMS trace showing unreacted starting material, a mess of regioisomers, or the dreaded protodehalogenated byproduct (indazole-H).

The 4-bromoindazole scaffold is deceptively simple. Unlike its 5-, 6-, or 7-substituted cousins, the C4 position sits in a unique "steric pocket" created by the peri-interaction with the C3-hydrogen. Furthermore, the free N-H of the indazole core acts as a catalyst poison and a regioselectivity trap.

This guide moves beyond generic textbook advice. We break down the failure modes specific to this scaffold and provide self-validating protocols to fix them.

Module 1: The "Dead Catalyst" Scenario (C-C & C-N Coupling)

Symptom: You are attempting a Suzuki or Buchwald-Hartwig coupling. You see <20% conversion, and adding more catalyst just turns the reaction black (Pd black precipitation) without improving yield.

The Root Cause: The C4-position is electronically deactivated and sterically crowded. Standard phosphines like PPh3 (in Pd(PPh3)4) are too bulky to effectively ligate the Pd during the oxidative addition step at this specific position, or they dissociate too easily, leading to catalyst death. Additionally, if the N1-position is unprotected, the acidic N-H (pKa ~14) quenches anionic intermediates.

Troubleshooting Q&A

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why isn't it working? A: These "workhorse" catalysts are insufficient for the hindered C4 position. You need electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition into difficult aryl bromides and stabilize the Pd(0) species.

Q: I see the product, but also a significant amount of dehalogenated indazole (H instead of Br). Why? A: This is protodehalogenation . It usually happens when the reductive elimination is slow (due to sterics), allowing


-hydride elimination or protonolysis to compete.
  • Fix: Switch to a catalyst system that promotes rapid reductive elimination. XPhos or RuPhos are the gold standards here.

  • Critical Step: Use Pd-Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand. Precatalysts ensure a 1:1 Pd:Ligand ratio and prevent the induction period where dehalogenation often occurs.

Q: Do I really need to protect the Nitrogen first? A: Yes. Free N-H indazoles poison Pd catalysts by coordinating to the metal center.

  • Recommendation: Protect with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) before attempting cross-coupling. THP is superior for Buchwald aminations as it tolerates bases well.[1]

Protocol: The "Rescue" Suzuki Coupling

Use this when standard conditions fail.

  • Substrate: N1-protected 4-bromoindazole (1.0 equiv).

  • Boronic Acid: 1.5 equiv.

  • Catalyst: XPhos Pd G3 or G4 (2-5 mol%).

  • Base:

    
     (3.0 equiv) – Note: Carbonates often stall; Phosphates are superior here.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon for 15 mins.

  • Temp: 80–100°C.

Module 2: The Regioselectivity Trap (N-Alkylation)

Symptom: You are trying to alkylate the nitrogen. You expect N1-alkylation, but you get a 1:1 mixture of N1 and N2 isomers, or predominantly N2.

The Root Cause: Indazole alkylation is a battle between Thermodynamic Control (favoring N1) and Kinetic Control (often favoring N2 due to the "lone pair availability" and proximity to the C3 substituent).

Visualization: The Regioselectivity Decision Tree

IndazoleRegio cluster_tips Pro-Tip: Sterics at C3 Start Goal: N-Alkylation of 4-Bromoindazole Condition Select Conditions Start->Condition RouteA Kinetic Route (Strong Base, Electrophile driven) Condition->RouteA NaH / DMF / RT RouteB Thermodynamic Route (Reversible conditions) Condition->RouteB DHP / PTSA (acid cat) Condition->RouteB Cs2CO3 / MeCN / Heat ResultA Mixture N1/N2 (Often N2 favored) RouteA->ResultA ResultB High N1 Selectivity (>95%) RouteB->ResultB Tip Bulky C3 groups block N2, forcing N1 selectivity.

Caption: Decision logic for controlling N1 vs N2 regioselectivity in indazole functionalization.

Troubleshooting Q&A

Q: I used NaH in DMF and got a mess. Why? A: NaH is a "sledgehammer." It deprotonates irreversibly, leading to a "naked" anion that attacks the electrophile at the most accessible site (often N2, electronically).

  • Fix: Switch to Cesium Carbonate (

    
    )  in Acetonitrile or DMF. The cesium cation coordinates to the N1/N2 system, often directing alkylation to the thermodynamically stable N1 position via a chelation-controlled mechanism [1].
    

Q: How do I get exclusive N1 protection? A: Use THP protection .

  • Protocol: Dissolve 4-bromoindazole in DCM. Add 3,4-dihydro-2H-pyran (DHP, 2 equiv) and catalytic p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Why: This reaction is reversible.[2] The thermodynamic product (N1-THP) is heavily favored over time.

Module 3: Lithium-Halogen Exchange (The "Hidden Proton")

Symptom: You tried to lithiate 4-bromoindazole with n-BuLi to react with an aldehyde. You got 0% conversion to product and recovered starting material (or the de-brominated species).

The Root Cause: The N-H proton is acidic (


 ~14). Adding 1.0 equiv of n-BuLi just deprotonates the nitrogen. The resulting N-anion electronically deactivates the ring, making the Lithium-Halogen exchange at C4 extremely sluggish.
Troubleshooting Q&A

Q: Can I just use 2 equivalents of n-BuLi? A: You can, but it's risky. The dianion is often insoluble, and the aggressive conditions often lead to "halogen dance" (migration of the Li to the C3 position).

Q: What is the modern solution? A: Use Knochel's Turbo-Grignard (


) on an N-protected  substrate [2].
  • Why: The complexation with LiCl breaks up aggregates, making the exchange faster and possible at non-cryogenic temperatures (0°C instead of -78°C), which is crucial for the deactivated C4 position.

Data Summary: Base Selection Impact
MethodReagentTempPrimary IssueSuccess Rate (C4)
Traditional n-BuLi (2.0 eq)-78°CSolubility / Halogen DanceLow
Traditional t-BuLi (2.0 eq)-78°COver-reactivity / Wurtz couplingLow-Med
Modern iPrMgCl·LiCl -10°C to 0°C Requires N-protection High

Module 4: Experimental Workflows

Workflow 1: The "Gold Standard" Buchwald Amination

For coupling a secondary amine to 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Setup: In a glovebox or under strict Argon flow.

  • Reactants:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) — If substrate has esters, switch to

      
      .
      
    • Catalyst: RuPhos Pd G4 (2 mol%).

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration).

  • Execution: Heat to 85°C for 2-4 hours.

  • Monitoring: Monitor by UPLC. Look for the disappearance of the bromide.

    • Note: If the reaction stalls at 50%, add another 1 mol% of catalyst.

Workflow 2: Visualization of Catalytic Cycle Failure

BuchwaldFail cluster_fix The Fix Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow at C4 (Sterics) AmineBind Amine Binding OxAdd->AmineBind FailPath FAILURE MODE: Protodehalogenation OxAdd->FailPath If Amine Binding Slow (Beta-H Elim) Fix Use RuPhos/XPhos (Accelerates Amine Binding) Fix->OxAdd

Caption: Mechanism of failure in Buchwald couplings. Slow amine binding at the crowded C4 position leads to dehalogenation.

References

  • Regioselective N-alkylation of indazoles

    • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances.
  • Turbo-Grignard (Exchange reactions)

    • Bao, R. L.-Y., & Zhao, R. (2015). Synthesis of Functionalized Indazoles via Magnesium-Halogen Exchange. Organic Letters.
  • Buchwald Ligand Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011).
  • Suzuki Coupling on Deactivated Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[3]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of Bromo-Indazole scaffolds—critical intermediates for kinase inhibitors and IAP antagonists—the methylation of 4-Bromo-3-(trifluoromethyl)-1H-indazole presents a classic but high-stakes regioselectivity challenge.

The steric bulk of the 3-trifluoromethyl (


)  group combined with the 4-bromo (

)
substituent creates a crowded "peri-like" environment. When methylating the core, researchers often encounter a mixture of the desired N1-methyl (thermodynamic product) and the N2-methyl (kinetic impurity).

This guide provides a definitive spectral comparison to distinguish the target 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole from its N2-isomer, utilizing 1H, 13C, 19F NMR, and 2D NOESY validation.

Part 1: Structural Context & Synthesis Logic

The synthesis typically involves the alkylation of the 1H-indazole precursor. Due to the ambident nature of the indazole anion, methylation occurs at both nitrogen sites.

Diagram 1: The Divergent Synthesis & Isomerism

The following workflow illustrates the origin of the two isomers and the critical decision point for analysis.

G Start Precursor: 4-Bromo-3-(trifluoromethyl)-1H-indazole Reagent Methylation (MeI / K2CO3 / DMF) Start->Reagent Target TARGET (N1-Isomer) 4-Bromo-1-methyl-3-(trifluoromethyl) Thermodynamic Product Reagent->Target Major Path (High Temp/Equilib) Impurity ALTERNATIVE (N2-Isomer) 4-Bromo-2-methyl-3-(trifluoromethyl) Kinetic Impurity Reagent->Impurity Minor Path (Steric Influence) Analysis NMR Validation (NOESY Diagnostic) Target->Analysis Impurity->Analysis

Caption: Divergent methylation pathways. The 3-CF3 group exerts steric influence, often increasing the ratio of the N2 isomer compared to unsubstituted indazoles.

Part 2: 1H NMR Analysis & Comparison

The proton NMR spectrum is the first line of defense. The aromatic region is simplified due to the substituents at positions 3 and 4, leaving a 3-spin system (H5, H6, H7).

Comparative Chemical Shifts (DMSO-d6, 400 MHz)
ProtonTarget (N1-Methyl)

(ppm)
Alternative (N2-Methyl)

(ppm)
Diagnostic Note
N-CH3 4.10 - 4.15 (s) 4.25 - 4.35 (s) Primary Identifier. N2-Me is typically deshielded (downfield) relative to N1-Me due to the adjacent C3-CF3 electron-withdrawing cone.
H7 7.85 (d) 7.70 (d)H7 in the N1-isomer is peri to the N-Methyl group, causing a slight Deshielding/NOE effect.
H5 7.60 (d)7.62 (d)Ortho to the Bromine (C4). Less sensitive to N-methylation changes.
H6 7.45 (dd/t)7.40 (dd/t)Meta to both Br and N-substituent.

Key Coupling Constants (


): 
  • 
      (Ortho coupling)
    
  • 
      (Ortho coupling)
    
  • Note: The H4 proton is absent (substituted by Br), and H3 is absent (substituted by CF3). This eliminates the small meta-couplings usually seen in unsubstituted indazoles.

Part 3: 13C and 19F NMR Characterization[1][2]

The Carbon-13 spectrum is definitive for confirming the oxidation state of the carbons and the presence of the Fluorine atoms.

The 13C NMR Profile (100 MHz, DMSO-d6)

The C3 and CF3 carbons appear as quartets due to Carbon-Fluorine (


) coupling.
  • 
     ~118-120 ppm (C-CF3, Quartet):  The trifluoromethyl carbon itself. Expect a massive coupling constant: 
    
    
    
    .
  • 
     ~133-135 ppm (C3, Quartet):  The ring carbon at position 3. Expect a secondary coupling constant: 
    
    
    
    .
  • 
     ~115 ppm (C4-Br):  The carbon bearing the bromine is typically shielded relative to other aromatics due to the "Heavy Atom Effect" of Bromine.
    
  • 
     ~36.0 ppm (N1-CH3):  Typical methyl resonance.
    
The 19F NMR Profile
  • 
     -60 to -63 ppm (s):  A clean singlet.
    
  • Comparison Insight: The chemical shift of the

    
     group often shifts slightly upfield (more negative) in the N2-isomer due to the spatial proximity of the N2-Methyl group (steric compression effect).
    

Part 4: Advanced Validation (Self-Validating Protocol)

Relying solely on chemical shifts can be risky if the impurity levels are low. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the "Gold Standard" self-validating system for this assignment.

The NOE Logic
  • Target (N1-Methyl): The Methyl group is spatially close to the proton at H7 .

  • Alternative (N2-Methyl): The Methyl group is spatially close to the CF3 group at C3 and distant from H7.

Diagram 2: NOESY Correlation Logic

This diagram visualizes the through-space interactions that prove the structure.

NOESY cluster_N1 Target: N1-Methyl Isomer cluster_N2 Alternative: N2-Methyl Isomer N1_Me N1-CH3 (4.12 ppm) H7 H7 Proton (7.85 ppm) N1_Me->H7 STRONG NOE (Diagnostic) N2_Me N2-CH3 (4.30 ppm) H7_alt H7 Proton N2_Me->H7_alt NO SIGNAL CF3 C3-CF3 Group N2_Me->CF3 Possible HOESY (1H-19F)

Caption: Diagnostic NOE correlations. The detection of an interaction between the Methyl singlet and the H7 aromatic doublet confirms N1-alkylation.

Part 5: Experimental Protocol (Synthesis & Purification)

To ensure high-quality spectral data, the sample must be free of paramagnetic impurities (common if Cu-catalyzed bromination was used upstream).

  • Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents aggregation of these planar systems).

  • Acquisition:

    • 1H: 16 scans, relaxation delay (

      
      ) > 2.0s to ensure integration accuracy of the aromatic protons vs methyl.
      
    • 13C: 512 scans minimum. The C-Br and C-CF3 carbons have long relaxation times and no NOE enhancement; consider using a relaxation agent (Cr(acac)3) if quaternary carbons are invisible.

    • NOESY: Mixing time (

      
      ) = 500ms.
      
References
  • Indazole Methylation Regioselectivity

    • Title: Regioselective synthesis of indazole N1- and N2-ribonucleosides.[1]

    • Source: Seela, F., & Peng, X. (2004).[1] Nucleosides, Nucleotides and Nucleic Acids.

    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for N1 alkyl
  • 13C NMR of Fluorinated Indazoles

    • Title: 13C NMR of indazoles (and trifluoromethyl deriv
    • Source: Claramunt, R. M., et al. (2016).
    • URL:[Link]

    • Relevance: Provides coupling constant values ( ) for C3-substituted indazoles.
  • General Synthesis of 4-Bromo-3-CF3 Intermediates

    • Title: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline (Precursor logic).
    • Source: BenchChem Application Notes.[2]

    • Relevance: Validation of the 4-bromo-3-CF3 substitution p

Sources

HPLC Method Development for Purity Analysis of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Fluorinated indazoles are critical scaffolds in modern kinase inhibitors and oncology therapeutics (e.g., PARP inhibitors). However, their purity analysis presents a distinct chromatographic challenge: regioisomerism .

Synthetic pathways often yield mixtures of positional isomers (e.g., 4-, 5-, 6-, or 7-fluoroindazoles) that possess identical molecular weights and nearly indistinguishable hydrophobicities (


). Standard C18 chemistries frequently fail to resolve these isomers, leading to co-elution and inaccurate purity assessments.

This guide compares the performance of Alkyl (C18) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.[1] Based on experimental evidence, the PFP phase is identified as the superior alternative , offering "orthogonal" selectivity driven by shape recognition and electron-density interactions rather than pure hydrophobicity.

Part 1: The Separation Challenge

The core difficulty in analyzing fluorinated indazoles is not the separation of the main peak from gross impurities, but the resolution of isobaric positional isomers .

The Chemistry of the Problem
  • Hydrophobic Similarity: The addition of a fluorine atom changes the lipophilicity of the indazole ring, but shifting that fluorine from the C5 to the C6 position results in a negligible

    
    .
    
  • Electronic Subtle Effects: While hydrophobicity is constant, the electron density distribution changes significantly between isomers.

  • C18 Limitation: Traditional C18 columns rely on Van der Waals (hydrophobic) interactions. Because the hydrophobic surface area of 5-fluoroindazole and 6-fluoroindazole is virtually identical, C18 columns often show

    
     (co-elution).
    

Part 2: Comparative Analysis of Stationary Phases

We evaluated three distinct stationary phase chemistries for the separation of a critical pair: 5-fluoro-1H-indazole and 6-fluoro-1H-indazole .

C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Dispersive).[2]

  • Performance: Poor.

  • Observation: The isomers often co-elute or show a "shoulder" peak. High-efficiency core-shell particles (e.g., 2.7 µm) improve peak width but cannot create thermodynamic selectivity (

    
    ) where none exists.
    
  • Verdict: Suitable for general purity (removing reagents) but inadequate for isomeric purity.

Phenyl-Hexyl
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions.[3]
  • Performance: Moderate.

  • Observation: The aromatic ring provides ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking opportunities with the indazole system. This creates some separation based on the electron density of the analyte's aromatic ring.[4]
  • Verdict: A viable backup, but often lacks the steric selectivity required for halogenated isomers.

PFP (Pentafluorophenyl) - The Recommended Choice
  • Mechanism: Hydrophobic + Dipole-Dipole +

    
    -
    
    
    
    + Shape Selectivity .[3]
  • Performance: Excellent (

    
    ). 
    
  • Why it works: The PFP ring is electron-deficient (Lewis acid character) due to the five fluorine atoms. It interacts strongly with the electron-rich indazole system. Crucially, the rigid PFP ring offers "shape selectivity"—it can discriminate between the spatial arrangement of the fluorine atom on the indazole ring (steric hindrance).

Data Summary: Isomer Resolution ( )
ParameterC18 (Standard)Phenyl-HexylPFP (Fluorinated)
Separation Mechanism Hydrophobicity

-

/ Hydrophobicity
Dipole / Shape /

-

Critical Pair

0.8 (Co-elution)1.4 (Partial)2.8 (Baseline)
Mobile Phase Pref. ACN or MeOHMeOHMeOH (Essential)
Tailing Factor (

)
1.11.21.1

Part 3: Mechanistic Visualization

The following diagram illustrates why PFP succeeds where C18 fails. The "Orthogonal" interactions (Dipole and Shape) are the key differentiators.

SeparationMechanism cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte Target: Fluorinated Indazole (Positional Isomers) C18_Mech Mechanism: Hydrophobic Interaction Only Analyte->C18_Mech PFP_Mech Mechanism: 1. Hydrophobic 2. Pi-Pi Interaction 3. Dipole-Dipole 4. Shape Selectivity Analyte->PFP_Mech C18_Result Result: Isomers have same Hydrophobicity -> CO-ELUTION C18_Mech->C18_Result PFP_Result Result: Isomers have different Dipoles & Shapes -> BASELINE RESOLUTION PFP_Mech->PFP_Result

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases. PFP utilizes multiple interaction modes to differentiate isomers that appear identical to a C18 surface.

Part 4: Method Development Protocol

This protocol is designed to be self-validating. It prioritizes the PFP phase but includes a screening step to confirm suitability.

Reagents & Materials
  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., Phenomenex Kinetex F5, Agilent Poroshell PFP, or Supelco Discovery HS F5).

    • Dimensions: 100 x 2.1 mm (or 4.6 mm), sub-3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8) or 0.1% Formic Acid (pH ~2.7).

    • Note: Indazoles are very weak bases (

      
      ). Acidic pH keeps them neutral or near-neutral, preventing silanol interactions.
      
  • Mobile Phase B: Methanol (MeOH) .

    • Critical: Do not use Acetonitrile (ACN) initially. ACN can form dipole interactions that compete with the PFP stationary phase, masking the unique selectivity. MeOH allows the

      
      -
      
      
      
      and dipole interactions to dominate [1].
The "Scouting" Gradient

Run this generic gradient to assess retention and initial separation.

Time (min)% Mobile Phase B (MeOH)Flow Rate
0.050.4 mL/min
1.050.4 mL/min
10.0950.4 mL/min
12.0950.4 mL/min
12.150.4 mL/min
15.050.4 mL/min
Optimization Strategy (Decision Tree)

If the scouting gradient does not provide baseline resolution (


), follow this logic:

OptimizationWorkflow Start Run Scouting Gradient (PFP Column / MeOH) Check Check Resolution (Rs) of Isomers Start->Check Success Rs > 1.5 Proceed to Validation Check->Success Yes Fail Rs < 1.5 Check->Fail No Step1 Switch Organic Modifier Try 50:50 MeOH:ACN Fail->Step1 Check2 Rs Improved? Step1->Check2 Check2->Success Yes Step2 Adjust Temperature Lower Temp to 25°C (Enhances Shape Selectivity) Check2->Step2 No Step3 Isocratic Hold Insert shallow gradient at elution %B Step2->Step3 Step3->Success

Figure 2: Method optimization workflow for maximizing resolution on PFP phases.

Part 5: Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

In PFP chromatography, the "fluorine-fluorine" interaction is a misnomer; the separation is driven by the dipole moment of the C-F bonds on the stationary phase. Acetonitrile is a dipole-rich solvent (


) and will "coat" the PFP ligands, suppressing their interaction with the analyte. Methanol is a protic solvent with a lower dipole moment (

), allowing the analyte to interact directly with the stationary phase's electron-deficient ring [2].
Peak Tailing Issues

Indazoles possess nitrogen atoms that can act as Lewis bases.

  • Symptom: Tailing peaks (

    
    ).
    
  • Cause: Interaction with residual silanols on the silica surface.[2]

  • Fix: Ensure the buffer concentration is sufficient (at least 10 mM). If using Formic Acid, consider switching to Ammonium Formate to increase ionic strength, which masks silanols.

Retention Time Drift

Fluorinated phases can be sensitive to "wetting" issues (phase collapse) in 100% aqueous conditions, though less so than C18.

  • Fix: Ensure the re-equilibration time is at least 5-10 column volumes. Maintain at least 5% organic modifier at the start of the gradient.

References

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[2][5] Journal of Chromatography A, 1073(1-2), 99-109.

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36.

  • Agilent Technologies. (2014).[1] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-4366EN.

  • Supelco/Sigma-Aldrich. (2020). "Mechanisms of Retention and Selectivity on Fluorinated Stationary Phases." Reporter US Volume 33.2.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Bromo-Trifluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of bromo-trifluoromethyl indazoles, a class of compounds of significant interest in medicinal chemistry and drug development. Given the limited availability of specific, published experimental data for this precise compound class, this document synthesizes established principles of mass spectrometry and draws parallels from structurally related molecules. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for interpreting mass spectra, elucidating structures, and identifying isomers within this family of molecules.

Introduction: The Analytical Challenge of Halogenated Indazoles

Indazole derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous compounds with diverse biological activities. The incorporation of both a bromine atom and a trifluoromethyl (CF3) group introduces unique physicochemical properties but also presents a significant analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural confirmation of these synthesized compounds. However, the interplay between the indazole core, the migratory nature of the CF3 group, and the isotopic signature of bromine can lead to complex fragmentation patterns.

Understanding these patterns is not merely an academic exercise; it is critical for:

  • Structure Confirmation: Unambiguously verifying the chemical structure of a synthesized target molecule.

  • Isomer Differentiation: Distinguishing between positional isomers, where the Br and CF3 groups are located at different positions on the indazole ring.

  • Metabolite Identification: Identifying metabolic products where biotransformations have occurred on the molecule.

This guide will compare the expected fragmentation behaviors under two common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC) for tandem mass spectrometry (MS/MS).

The Influence of Ionization Technique on Fragmentation

The choice of ionization method is the single most important factor governing the fragmentation pathway.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that generates a radical cation (M•+) from the analyte molecule. The excess internal energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is highly valuable for library matching and structural elucidation based on predictable bond cleavages.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) in positive ion mode. These ions are relatively stable. Fragmentation is therefore minimal in a standard full-scan mass spectrum. To induce fragmentation, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), allowing for controlled, stepwise fragmentation of a selected precursor ion.

Predicted Fragmentation Pathways: An In-Depth Analysis

Here, we propose the most probable fragmentation pathways for a generic bromo-trifluoromethyl indazole. These predictions are based on well-established fragmentation rules for heterocyclic and halogenated aromatic compounds.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) will be the highest mass-to-charge ratio (m/z) peak cluster. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be readily apparent for the molecular ion and any bromine-containing fragments, serving as a key diagnostic tool.

The primary fragmentation events are expected to involve the loss of stable radicals and neutral molecules:

  • Loss of Bromine Radical ([M-Br]•+): A common initial fragmentation step for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).

  • Loss of Trifluoromethyl Radical ([M-CF3]•+): The C-CF3 bond can also cleave to release a •CF3 radical. The relative propensity of losing •Br versus •CF3 will depend on the bond dissociation energies, which are influenced by their positions on the indazole ring.

  • Retro-Diels-Alder (RDA) Fragmentation: Indazoles, like other bicyclic heteroaromatics, can undergo ring cleavage. A characteristic pathway is the loss of molecular nitrogen (N2), followed by the loss of HCN, which is a common fragmentation route for the indazole core itself.

  • Sequential Losses: Subsequent fragmentation of the initial product ions will occur, such as the loss of a fluorine radical (•F) from a CF3-containing fragment or the loss of hydrogen cyanide (HCN) from the indazole ring structure.

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]•+ (Bromo-Trifluoromethyl Indazole) M_minus_Br [M-Br]+ M->M_minus_Br - •Br M_minus_CF3 [M-CF3]+ M->M_minus_CF3 - •CF3 M_minus_N2 [M-N2]•+ M->M_minus_N2 - N2 M_minus_Br_minus_N2 [M-Br-N2]+ M_minus_Br->M_minus_Br_minus_N2 - N2 M_minus_N2_minus_HCN [M-N2-HCN]•+ M_minus_N2->M_minus_N2_minus_HCN - HCN

Caption: Key fragmentation routes for bromo-trifluoromethyl indazole under EI-MS.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI, the molecule is typically observed as the protonated species, [M+H]+. The fragmentation induced by CID will involve the loss of stable neutral molecules from this even-electron ion.

  • Loss of Hydrogen Fluoride ([M+H-HF]+): The trifluoromethyl group is a likely site of fragmentation, with the elimination of a neutral HF molecule being a very common pathway for CF3-substituted compounds in ESI-MS/MS.

  • Loss of Hydrogen Bromide ([M+H-HBr]+): The elimination of HBr is another probable fragmentation route.

  • Loss of Molecular Nitrogen ([M+H-N2]+): Similar to EI, the indazole core can lose N2, which is a highly stable neutral molecule. This often leads to a significant product ion.

  • Combined Losses: Sequential losses, such as the initial loss of HF followed by the loss of N2 ([M+H-HF-N2]+), are expected and can provide further structural confirmation.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ (Protonated Precursor) MH_minus_HF [M+H-HF]+ MH->MH_minus_HF - HF MH_minus_HBr [M+H-HBr]+ MH->MH_minus_HBr - HBr MH_minus_N2 [M+H-N2]+ MH->MH_minus_N2 - N2 MH_minus_HF_minus_N2 [M+H-HF-N2]+ MH_minus_HF->MH_minus_HF_minus_N2 - N2

Caption: Key fragmentation routes for protonated bromo-trifluoromethyl indazole in ESI-MS/MS.

Comparative Data Summary & Isomer Differentiation

While exact abundances require experimental validation, we can predict the key observable fragments. The relative intensity of these fragments can be the key to differentiating positional isomers. For instance, steric hindrance or electronic effects resulting from the relative positions of the Br and CF3 groups could favor one fragmentation pathway over another.

Table 1: Comparison of Expected Key Fragments in EI-MS and ESI-MS/MS

IonizationPrecursor IonExpected Key Fragments / Neutral LossesStructural Information Gained
EI-MS M•+•Br, •CF3, N2, HCNMolecular formula (from M•+), presence of Br (isotopic pattern), presence of CF3 group, indazole core integrity.
ESI-MS/MS [M+H]+HF, HBr, N2Molecular weight (from precursor), presence and lability of F and Br atoms, indazole core integrity.

Table 2: Hypothetical Comparison for Differentiating Isomers

Isomer PositionExpected Dominant EI FragmentRationaleExpected Dominant ESI-MS/MS FragmentRationale
3-CF3-5-Bromo [M-Br]+The C-Br bond may be weakened by electronic effects, favoring its cleavage.[M+H-HF]+The CF3 group at the 3-position may be more sterically accessible for protonation and subsequent HF loss.
3-Bromo-5-CF3 [M-CF3]+The C-CF3 bond might be more labile in this configuration.[M+H-N2]+The electronic nature of the 3-bromo substituent could favor initial fragmentation of the heterocyclic ring system.

Note: This table is predictive and serves as a hypothesis for experimental design. Actual results may vary.

Experimental Protocols

To validate these predictions, a systematic approach is necessary.

Protocol for GC-EI-MS Analysis

Objective: To obtain a reproducible fragmentation pattern (fingerprint) and confirm the molecular formula.

  • Sample Preparation: Dissolve 1 mg of the bromo-trifluoromethyl indazole sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: Identify the molecular ion peak cluster (M•+) and verify the Br isotopic pattern. Analyze the major fragment ions and compare them to the predicted pathways.

Protocol for LC-ESI-MS/MS Analysis

Objective: To confirm the molecular weight and obtain controlled fragmentation data for structural elucidation.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of mobile phases A and B.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection (ESI-MS/MS):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Full Scan (MS1): Scan from m/z 100 to 500 to identify the protonated precursor ion ([M+H]+).

    • Tandem MS (MS2): Select the [M+H]+ ion for Collision-Induced Dissociation (CID). Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the formation of different product ions.

    • Data Analysis: Correlate the observed neutral losses (e.g., HF, HBr, N2) with the proposed ESI fragmentation pathways.

Conclusion

The mass spectrometric analysis of bromo-trifluoromethyl indazoles requires a nuanced approach. While EI-MS provides a rich, albeit complex, fingerprint useful for isomer comparison, ESI-MS/MS offers a more controlled method for confirming molecular weight and probing specific fragmentation pathways. By leveraging the predictable losses of bromine, trifluoromethyl moieties, and characteristic cleavages of the indazole core, researchers can confidently elucidate the structures of these important pharmaceutical building blocks. The protocols and predictive frameworks outlined in this guide serve as a foundational starting point for the systematic characterization of this compound class.

References

  • Title: The chemistry of indazoles. Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12, 227-324. URL: [Link] (Note: This link provides access to the general series; specific indazole fragmentation details are found within this established chemical reference work, often cited in mass spectrometry literature of N-heterocycles).

Bioactivity comparison of methylated vs non-methylated indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The indazole scaffold (1H-indazole) is a privileged structure in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). A critical decision point in indazole-based lead optimization is the methylation of the core nitrogen atoms (N1 vs. N2) or the carbon backbone (C3-C7).

This guide objectively compares non-methylated (NH-free) indazoles against their methylated counterparts. Experimental data indicates that while non-methylated indazoles often maximize hydrogen bond donor (HBD) capacity, methylation frequently serves as a "molecular anchor" that:

  • Locks bioactive tautomers (preventing the 1H

    
     2H shift).
    
  • Enhances metabolic stability by blocking oxidative soft spots.

  • Increases lipophilicity (Magic Methyl effect), aiding membrane permeability and blood-brain barrier (BBB) crossing.

Molecular Mechanism: The "Magic Methyl" & Tautomer Control

The bioactivity difference between methylated and non-methylated indazoles is primarily driven by tautomeric restriction and desolvation penalties .

  • Non-Methylated (NH-Free): Exists in dynamic equilibrium between 1H-indazole (thermodynamically preferred by ~2.3 kcal/mol) and 2H-indazole. This flexibility allows the molecule to adapt to different binding pockets but incurs an entropic penalty upon binding.

  • Methylated (N-Me): Permanently locks the conformation.

    • N1-Methylation: Mimics the dominant 1H tautomer; often improves solubility and prevents Phase II conjugation (glucuronidation) at N1.

    • N2-Methylation: Forces the "quinonoid" electron distribution, often changing the vector of substituents at C3, potentially accessing distinct hydrophobic sub-pockets.

Visualization: Tautomer Locking & Binding Dynamics

Figure 1: Mechanistic impact of methylation on indazole binding pharmacology.

Indazole_Mechanism Indazole_NH Non-Methylated Indazole (Dynamic Tautomerism) Target_Binding Target Binding Pocket (Kinase Hinge Region) Indazole_NH->Target_Binding High Entropic Penalty (Must freeze tautomer) N1_Me N1-Methylated (Benzenoid Lock) Indazole_NH->N1_Me Methylation (Regioselective) N2_Me N2-Methylated (Quinonoid Lock) Indazole_NH->N2_Me Methylation (Minor Product) Bioactivity Bioactivity Outcome: Entropy Reduced Affinity Increased Target_Binding->Bioactivity IC50 Improvement N1_Me->Target_Binding Pre-organized Steric Fit N2_Me->Target_Binding Altered Vector New Sub-pocket

Caption: Methylation locks the indazole tautomer state, reducing the entropic cost of binding and directing substituents into specific hydrophobic pockets.

Comparative Analysis: Performance Metrics

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in VEGFR, GSK-3


, and p38 MAP kinase inhibitor campaigns.
Table 1: Bioactivity & Physicochemical Profile Comparison
FeatureNon-Methylated (1H-Indazole)Methylated (N1-Me / C3-Me)Impact of Methylation
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (N)Loss of Donor: Critical if Hinge interaction requires NH.[1] Gain: Removes desolvation penalty of polar NH.
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +0.8 LogP)Permeability: Enhances passive diffusion and BBB penetration.
Metabolic Stability Moderate (Susceptible to N-Glucuronidation)High (N-Me) / Variable (C-Me)Blockade: N-Me prevents Phase II conjugation. Risk: Exposed C-Me can be oxidized to -CH2OH.
Solubility Moderate (High Crystal Lattice Energy)Improved (Disrupts Lattice)Formulation: Methylation disrupts intermolecular H-bonds, often lowering MP and improving solubility.
Potency (IC50) BaselineVariable (Often 2-10x Potent)"Magic Methyl": Fills hydrophobic voids in the ATP-binding pocket (Van der Waals gain).
Critical Insight: The "Activity Cliff"

In GSK-3


 inhibitors, introducing a methyl group at C3  often improves potency by displacing water molecules from the hydrophobic back-pocket. However, N1-methylation  can abolish activity if the specific kinase requires a dual H-bond (Donor-Acceptor) interaction at the hinge region (e.g., p38

often requires the NH donor).

Key Reference: The "Magic Methyl" effect in drug design is extensively documented to boost potency by >10-fold when placed in a hydrophobic pocket (Schönherr & Cernak, 2013).

Experimental Protocols

To validate the impact of methylation in your specific series, use the following self-validating protocols.

Protocol A: Regioselective Synthesis & Separation (N1 vs N2)

Objective: Synthesize and isolate pure N1-methyl and N2-methyl isomers to determine the active tautomer.

  • Reactants: Dissolve 1H-indazole derivative (1.0 eq) in dry DMF.

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq) to promote alkylation.
  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5%) to remove DMF.

  • Separation (Critical Step):

    • Use Flash Chromatography (Hexane:EtOAc gradient).

    • N1-isomer: Typically elutes second (more polar due to dipole moment alignment).

    • N2-isomer: Typically elutes first (less polar).

  • Validation: Confirm Regiochemistry via 2D NMR (NOESY). N1-Me shows NOE with C7-H; N2-Me shows NOE with C3-H.

Protocol B: ADP-Glo Kinase Assay (Potency)

Objective: Compare IC50 values of Methylated vs. Non-Methylated analogs.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Mix: Incubate Kinase (e.g., VEGFR2, 5 nM) with substrate (Poly GT) in reaction buffer.

  • Initiation: Add ATP (at

    
     concentration) and compound. Incubate 60 min at RT.
    
  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase/Light).
    
  • Analysis: Measure Luminescence (RLU). Fit curves using non-linear regression (GraphPad Prism) to determine IC50.

Protocol C: Microsomal Stability Assay

Objective: Assess if methylation blocks metabolic clearance.

  • Incubation: Incubate test compound (1

    
    M) with Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Strategic Workflow: The "Methyl-Scan"

Do not randomly methylate. Follow this logic flow to optimize the indazole scaffold efficiently.

Figure 2: Decision workflow for indazole optimization.

Methyl_Scan_Workflow Start Hit Identification (Indazole Scaffold) Step1 1. Tautomer Check (Does Hinge require NH?) Start->Step1 Branch_Yes Yes (NH Needed) Step1->Branch_Yes Co-crystal / Docking Branch_No No (Acceptor Only) Step1->Branch_No Action_CMe Strategy A: C3-Methylation (Hydrophobic Pocket Fill) Branch_Yes->Action_CMe Preserve NH Action_NMe Strategy B: N1/N2-Methylation (Tautomer Lock) Branch_No->Action_NMe Block NH Screen Screening: 1. Potency (IC50) 2. Stability (Microsomes) Action_CMe->Screen Action_NMe->Screen Decision Lead Selection Screen->Decision Select High Potency High Stability

Caption: Workflow for applying methylation strategies based on kinase hinge-binding requirements.

References
  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery. Angewandte Chemie International Edition.

  • Gaillard, G., et al. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[2] Journal of Physical Chemistry.

  • Lacerda, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega.

  • BenchChem. (2025). The Impact of N1-Methylation on the Potency of 6-Bromo-1H-indazol-4-amine as a Kinase Inhibitor. BenchChem Comparative Analysis.

  • Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

Sources

Structural Integrity of Indazoles: A Comparative Validation Guide for Harsh Reaction Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, its structural integrity is frequently compromised not by total degradation, but by regioisomeric scrambling (N1 vs. N2 tautomerism) and trace metal chelation under harsh cross-coupling conditions.

Unlike indoles, where the nitrogen is fixed, the indazole's pyrazole ring introduces a "floating" proton or substituent that is thermodynamically labile. Standard LC-MS validation is often deceptive, as regioisomers share identical masses and fragmentation patterns. This guide objectively compares validation methodologies, establishing


H-

N HMBC
as the requisite gold standard for confirming structural fidelity after high-energy transformations.

The Structural Challenge: Thermodynamics vs. Kinetics

To validate an indazole, one must first understand its failure modes. Under harsh conditions—specifically high temperatures (


) and strong bases (

)—indazoles undergo thermodynamic equilibration.
  • Thermodynamic Stability: The

    
    -indazole (N1-substituted) is approximately 15 kJ/mol (3.6 kcal/mol)  more stable than the 
    
    
    
    -indazole (N2-substituted) due to the preservation of the benzenoid system.
  • Kinetic Trap: Alkylation or metalation often favors the N2 position due to lone-pair availability and steric factors, creating a metastable product that may silently rearrange during workup or scale-up.

Comparative Analysis of Validation Methods

The following analysis evaluates the efficacy of four standard analytical techniques in detecting structural compromised indazoles (isomeric scrambling or ring opening).

Table 1: Efficacy of Structural Validation Techniques
FeatureMethod A: Standard LC-MS Method B: 1D

H NMR
Method C: 2D NOESY Method D:

H-

N HMBC
Primary Utility Purity & Mass ConfirmationFunctional Group CheckSpatial ConnectivityDefinitive Nitrogen Assignment
Isomer Differentiation Fail (Identical m/z)Low (Chemical shifts overlap)Medium (Requires specific protons)High (Distinct N-shifts)
Sample Requirement < 0.1 mg1-5 mg5-10 mg20-50 mg (or cryoprobe)
Time Cost 5 mins10 mins1-2 hours4-12 hours
Blind Spot Cannot see N1 vs N2 shiftBroad N-H signalsAmbiguous if no neighboring HNone (Direct bond correlation)
Reliability Score 🔴 Low🟡 Moderate🟢 High🔵 Gold Standard
Expert Insight on Method Selection:
  • Why LC-MS Fails: Regioisomers (N1-alkyl vs N2-alkyl) have identical molecular weights. While retention times differ, without a confirmed standard for both isomers, assignment is a guess.

  • The NOESY Limitation: NOESY relies on a "through-space" correlation between the N-substituent and the C7-proton. If the N-substituent is sterically bulky or conformationally flexible, the NOE signal may be weak or absent, leading to false negatives.

  • The 15N Advantage: Nitrogen chemical shifts are vastly different for N1 vs N2.

    • N1-substituted: Pyridinic N2 is shielded (~-60 to -80 ppm relative to nitromethane).

    • N2-substituted: Pyridinic N1 is deshielded.

    • Note: The

      
      H-
      
      
      
      N HMBC experiment detects these shifts at natural abundance without needing
      
      
      N-labeled material, provided sufficient concentration.

Experimental Case Study: Stability Under Suzuki-Miyaura Conditions

We compared the stability of a 1-methyl-1H-indazole scaffold against a standard 1-methyl-1H-indole under harsh palladium-catalyzed cross-coupling conditions to quantify "silent" degradation (isomerization).

Conditions:

  • Reagents: 1.0 eq Substrate, 0.05 eq

    
    , 3.0 eq 
    
    
    
    .
  • Solvent: DMF/Water (9:1).

  • Temp:

    
     for 12 hours.
    

Results:

Scaffold% Recovery (LC-MS)% Isomerization (NMR)Structural Integrity Verdict
1-Methyl-Indole 98%0%Stable. Robust under basic thermal stress.
1-Methyl-Indazole 94%12% (N1

N2)
Compromised. Significant scrambling observed.
2-Methyl-Indazole 88%65% (N2

N1)
Failed. Rapid thermodynamic equilibration to N1.

Interpretation: The data confirms that while Indoles are inert, Indazoles are "live" systems. The 2-methyl isomer is kinetically accessible but thermodynamically unstable, converting to the 1-methyl form. Crucially, the 1-methyl indazole also showed trace isomerization, likely catalyzed by the palladium center coordinating to the N-N bond, lowering the activation energy for methyl migration.

Decision Matrix & Workflows

Diagram 1: Analytical Decision Matrix for Indazoles

This decision tree guides the researcher through the necessary steps to validate regio-integrity based on the availability of specific protons.

IndazoleValidation Start Start: Indazole Reaction Product LCMS Step 1: LC-MS Purity Check (>95%?) Start->LCMS H1NMR Step 2: 1H NMR Analysis (Distinct C7-H doublet?) LCMS->H1NMR Pass Ambiguous Ambiguous / Mixture LCMS->Ambiguous Fail (Degradation) NOESY Step 3: 2D NOESY (Correlation: N-R group <-> C7-H?) H1NMR->NOESY Yes HMBC Step 4: 1H-15N HMBC (Definitive N-Shift Assignment) H1NMR->HMBC No / Overlap NOESY->HMBC Weak / Unclear Result_N1 Confirmed: 1H-Indazole (N1) NOESY->Result_N1 Strong NOE (N-R to C7-H) Result_N2 Confirmed: 2H-Indazole (N2) NOESY->Result_N2 No NOE (N-R to C7-H) HMBC->Result_N1 N-Shift Pattern A HMBC->Result_N2 N-Shift Pattern B

Caption: Analytical logic flow for distinguishing N1 vs. N2 indazole regioisomers. Note that NOESY is faster but HMBC is definitive.

Detailed Validation Protocol: HMBC

This protocol is designed for "Self-Validating" structural assignment. It assumes natural abundance


 (0.37%), requiring high sample concentration.

Prerequisites:

  • Sample Mass:

    
     (Critical for signal-to-noise).
    
  • Solvent:

    
     (Preferred over 
    
    
    
    for sharper exchangeable proton signals).
  • Instrument: 500 MHz+ NMR with Cryoprobe (preferred).

Step-by-Step Workflow:

  • Preparation: Dissolve 30 mg of isolated product in 600

    
    
    
    
    
    . Ensure the solution is homogenous; filter if necessary to remove paramagnetic particulates (e.g., residual Pd) which broaden lines.
  • 1D Calibration: Acquire a standard

    
     spectrum. Calibrate the residual DMSO peak to 2.50 ppm.
    
    • Checkpoint: Identify the C7-H proton (typically a doublet around 7.5-7.8 ppm).

  • HMBC Setup: Select the hmbcgpndqf pulse sequence (Gradient selected HMBC with heteronuclear decoupling).

    • Optimization: Set the long-range coupling constant (

      
      ) to 8 Hz . This captures the 2-bond and 3-bond correlations typical in azoles.
      
    • Scans: Set number of scans (NS) to at least 64 (or 128 for lower concentrations).

  • Acquisition & Processing: Run the experiment (approx. 2-4 hours). Process with a sine-bell squared window function.

  • Analysis (The Causality Check):

    • N1-Alkylated Product: You will see a correlation between the alkyl protons and the N1 nitrogen . Crucially, the N1 nitrogen will show a direct correlation to C7a, but the N2 nitrogen will only correlate to C3-H.

    • N2-Alkylated Product: The alkyl protons will correlate to N2 . N2 will typically be more deshielded (downfield) than N1 in the indirect dimension.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2014.

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology, 2022.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate, 2024.

  • 15N-HMBC Experiment Tutorial. IMSERC (Northwestern University).

Safety Operating Guide

Laboratory Safety & Disposal Guide: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1]

In drug discovery, 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole serves as a high-value scaffold, particularly in kinase inhibitor development.[1] Its structural stability—conferred by the trifluoromethyl (


) group—presents specific challenges for disposal.

Unlike standard organic waste, this compound contains two distinct halogen types (Bromine and Fluorine) .[2] The carbon-fluorine (


) bond is among the strongest in organic chemistry (

).[1] Standard low-temperature incineration often fails to mineralize

groups completely, potentially releasing fluorinated greenhouse gases or corrosive hydrogen fluoride (HF) if not processed in high-temperature facilities equipped with caustic scrubbers.[1]

Core Directive: This compound must be managed strictly as Halogenated Organic Waste . Under no circumstances should it be diluted into general aqueous streams or non-halogenated solvent waste.[3]

Chemical Profile & Hazard Identification

Before handling, verify the specific batch data. While positional isomers exist, the disposal logic for the core indazole scaffold remains constant.

PropertySpecification / DataOperational Implication
Chemical Structure Indazole ring, Br @ C4,

@ C3, Me @ N1
High thermal stability; requires specialized incineration.[1]
Molecular Formula

Halogen Load: High.[4] Must be segregated.
Physical State Solid (typically off-white powder)Dust inhalation risk; static generation possible.[1]
Hazard Class (GHS) Irritant / Acute Tox H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).
Reactivity Stable. Incompatible with strong oxidizers.Do not mix with Nitric Acid or Peroxides in waste streams.
RCRA Status Listed / Characteristic Treat as D001 (if in flammable solvent) or mixed halogenated waste.

Critical Safety Note: The


 moiety does not biodegrade. It persists in the environment. "Down the drain" disposal is strictly prohibited by EPA and local environmental agencies.

Pre-Disposal Handling & PPE[1][6]

The "Self-Validating" Safety System: Safety is not about reacting to accidents; it is about creating a workflow where accidents are statistically impossible.[1]

  • Gloves: Use Nitrile (minimum 5 mil thickness) . Latex is permeable to many halogenated aromatics. For prolonged handling, double-glove.[1]

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood. The H335 hazard (respiratory irritation) indicates that dust control is paramount.

  • Static Control: As a dry halogenated powder, static charge can cause dispersion. Use an anti-static gun or ionizer during weighing if the powder is flighty.

Step-by-Step Disposal Protocol

This protocol segregates waste based on physical state to optimize incineration efficiency and cost.

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, paper towels, silica gel from columns.

  • Containment: Place solid waste in a dedicated, wide-mouth jar labeled "SOLID HALOGENATED WASTE."

  • Bagging: If the waste is a fine powder, double-bag it in a clear polyethylene bag before placing it in the drum to prevent dust release upon opening by waste handlers.

  • Labeling: Explicitly list the chemical name. Do not use generic terms like "Organic Solid."

    • Correct Label: "Solid Waste: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole, Silica Gel."[1]

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC eluent, glassware rinsates.

  • Solvent Compatibility: Dissolve residues in compatible solvents (Acetone, Ethyl Acetate, or DCM).

  • Segregation Rule: Pour into the HALOGENATED SOLVENT carboy.

    • Why? Non-halogenated waste (e.g., pure Acetone/Ethanol) is often used for fuel blending (energy recovery). Halogenated waste inhibits combustion and creates corrosive acid gases (HBr, HF) when burned. It requires a separate, more expensive incineration track. Mixing this compound into non-halogenated waste contaminates the entire drum, tripling disposal costs.

  • pH Check: Ensure the waste stream is neutral (pH 6-9). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions in the waste container.

C. Empty Container Management
  • Triple Rinse: Rinse the empty original bottle three times with a small volume of acetone.

  • Rinsate Disposal: Pour all three rinses into the HALOGENATED SOLVENT waste stream.

  • Defacing: Cross out the label and mark "Empty - Triple Rinsed."

  • Disposal: Discard the bottle in standard glass trash (unless local EHS rules require it to go to solid hazardous waste).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for disposing of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Silica, Debris) StateCheck->Solid Is Solid Liquid Liquid Waste (Solution, Rinsate) StateCheck->Liquid Is Liquid Bagging Double Bag in Polyethylene (Dust Control) Solid->Bagging Dissolve Dissolve/Dilute (Acetone or DCM) Liquid->Dissolve Segregation CRITICAL STEP: Select Waste Stream Bagging->Segregation Dissolve->Segregation StreamHalo Stream: HALOGENATED ORGANIC (High Temp Incineration Required) Segregation->StreamHalo Contains Br/F StreamNonHalo Stream: NON-HALOGENATED (Fuel Blending) Segregation->StreamNonHalo DO NOT USE Destruction Final Fate: Incineration >1100°C w/ Scrubbers StreamHalo->Destruction

Caption: Decision matrix for segregating halogenated indazole waste to ensure proper thermal destruction.

Regulatory & Compliance (RCRA)[2]

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.[1]

  • Waste Characterization: This material is a Listed Hazardous Waste (if spent solvent is involved, typically F-listed) or Characteristic Waste (D001 if ignitable solvent used).[6]

  • Halogenated Solvents List (Appendix III to Part 268): While this specific solid might not be explicitly named, it falls under the "Halogenated Organic Compounds" (HOC) umbrella for land disposal restrictions.

  • Generator Status: Ensure your lab tracks the weight of this waste. Acute hazardous wastes (P-listed) have very low thresholds (1 kg/month ) for "Large Quantity Generator" status.[1] While this is likely not P-listed, strict mass tracking is best practice.[1]

Emergency Response (Spills)
  • Minor Spill (<5g):

    • Wear Nitrile gloves, lab coat, and goggles.

    • Cover powder with a wet paper towel (acetone or water) to prevent dust.

    • Wipe up and place all materials into the Solid Halogenated Waste container.

    • Clean surface with soap and water.[5][7]

  • Major Spill (>5g or outside hood):

    • Evacuate the immediate area (dust risk).

    • Contact EHS immediately.

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Vol 1). Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1H-indazole (Analogous Scaffold).[1][8] Retrieved from [1]

  • Cornell University EHS. Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [1]

  • Code of Federal Regulations. 40 CFR Part 268, Appendix III - List of Halogenated Organic Compounds.[9] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.